ADIBO-NOTA
Description
Properties
Molecular Formula |
C₃₈H₄₂N₆O₇S |
|---|---|
Molecular Weight |
726.84 |
Origin of Product |
United States |
Synthetic Methodologies for Adibo Nota and Its Analogues
Retrosynthetic Analysis and Key Precursors
Retrosynthetic analysis of ADIBO-NOTA identifies the ADIBO alkyne and the NOTA chelator as the key precursors slideshare.netnumberanalytics.comethz.ch. The bond connecting these two units, often via a linker, is the primary disconnection point in the retrosynthetic pathway. The ADIBO moiety, a strained cyclooctyne (B158145), is crucial for copper-free click chemistry, specifically the strain-promoted azide-alkyne cycloaddition (SPAAC). The NOTA chelator is a well-established macrocyclic ligand capable of forming stable complexes with various metal ions, particularly radiometals like gallium-68 (B1239309), copper-64, and lutetium-177 (B1209992) unirioja.esacs.orgresearchgate.netmdpi.commdpi.com.
Key precursors for the ADIBO moiety typically include substituted dibenzosuberones or related cyclic structures that can be transformed into the strained alkyne system thieme-connect.com. The synthesis often involves ring-forming reactions and functionalization steps to introduce the necessary alkyne and an appropriate handle for conjugation.
For the NOTA chelator, the core 1,4,7-triazacyclononane (B1209588) ring is a key precursor. This macrocycle is then functionalized with acetic acid pendant arms to provide the metal-chelating capabilities google.com. The synthesis of the NOTA part often involves cyclization reactions and subsequent alkylation to install the carboxylic acid groups.
Detailed Synthetic Pathways to the ADIBO Moiety
The synthesis of the ADIBO moiety, an azadibenzocyclooctyne, involves constructing the characteristic strained eight-membered ring system containing a triple bond and incorporating nitrogen atoms within the bicyclic structure.
Ring System Formation and Functionalization
The formation of the strained cyclooctyne ring system is a critical step. Synthetic routes often start from more readily available cyclic precursors, such as dibenzosuberone (B195587) derivatives thieme-connect.com. These precursors undergo a series of transformations, including functionalization to introduce the atoms that will eventually form the alkyne and the bicyclic structure.
One general approach involves the construction of the eight-membered ring through various cyclization strategies. Subsequent steps introduce the triple bond, often through elimination reactions or other alkyne-forming methodologies. Functionalization is also necessary to incorporate the nitrogen atom(s) and provide a reactive handle (e.g., an NHS ester or amine) for conjugation to the NOTA chelator or a linker researchgate.netsnmjournals.org. For instance, ADIBO-NHS ester is a common activated form used for conjugation mdpi.comresearchgate.netsnmjournals.org.
Research findings highlight the importance of carefully controlled reaction conditions to achieve efficient ring formation and functionalization while minimizing unwanted side reactions or degradation of the strained alkyne mdpi.com.
Stereochemical Considerations in ADIBO Synthesis
While the core ADIBO structure itself does not possess traditional chiral centers in the alkyne portion, stereochemical considerations can arise depending on the specific synthetic route and the presence of substituents or additional functionalities scispace.comuga.edu. If the synthetic pathway involves steps that create new stereocenters, controlling the stereochemical outcome becomes important, potentially requiring the use of chiral auxiliaries or asymmetric synthesis techniques to obtain the desired stereoisomer wikipedia.org. However, the primary reactivity of the ADIBO moiety in click chemistry is associated with the strained alkyne, and the stereochemistry of distant parts of the molecule may have a less direct impact on this specific reaction.
Detailed Synthetic Pathways to the NOTA Chelator
The synthesis of the NOTA chelator, 1,4,7-triazacyclononane-N,N',N''-triacetic acid, centers around the formation of the nine-membered triaza macrocycle and the subsequent installation of the three acetic acid pendant arms.
Cyclization and Ligand Arm Installation
The synthesis of the 1,4,7-triazacyclononane (TACN) core is a key step. Various cyclization methods have been developed for the synthesis of macrocyclic chelating agents like NOTA google.com. One common strategy involves the reaction of primary amines with appropriately functionalized precursors, such as N-tosyl protected ditosylates, to form the cyclic structure google.com.
Once the TACN ring is formed, the acetic acid pendant arms are installed through alkylation reactions. This typically involves reacting the nitrogen atoms of the macrocycle with a reagent like bromoacetic acid or tert-butyl bromoacetate, often under basic conditions to facilitate the alkylation mdpi.comresearchgate.net. The three nitrogen atoms are functionalized to yield the triacetic acid derivative.
Research has explored different cyclization routes and alkylation conditions to optimize the yield and purity of the NOTA core and its functionalized derivatives google.comresearchgate.net.
Convergent and Linear Synthesis Approaches for this compound Conjugation
The synthesis of this compound conjugates often employs either convergent or linear strategies. A convergent approach involves synthesizing the ADIBO and NOTA scaffolds separately and then coupling them in a final step. A linear approach, conversely, builds the complete structure step-by-step.
Research has demonstrated the utility of convergent synthetic approaches for creating ADIBO-chelator conjugates. For instance, a convergent strategy involving an ADIBO active ester and a primary amine-functionalized chelator has been successfully used to synthesize ADIBO conjugates with chelators like 15-5, DOTA, and NODAGA. mdpi.com This approach allows for the separate synthesis and purification of the ADIBO and chelator components before their final combination. mdpi.com
Formation of the Linkage between ADIBO and NOTA Scaffolds
The key step in forming the this compound conjugate is the creation of a stable linkage between the two scaffolds. This is typically achieved through amide bond formation. In convergent strategies, an activated carboxylic acid derivative of either ADIBO or a linker attached to ADIBO is reacted with an amine-functionalized NOTA derivative, or vice versa.
One common method involves the reaction of an ADIBO active ester, such as an N-hydroxysuccinimide (NHS) ester, with a primary amine present on a modified NOTA scaffold. mdpi.comlumiprobe.com The NHS ester activates the carboxylic acid group, making it susceptible to nucleophilic attack by the amine, resulting in the formation of a stable amide bond. lumiprobe.comsmolecule.com This reaction is often carried out under mild conditions. smolecule.com
Synthetic Yield Optimization and Scalability Considerations
Optimizing synthetic yield and ensuring scalability are critical for the practical application of this compound conjugates, particularly in the development of radiopharmaceuticals or other agents requiring larger quantities. Factors influencing yield include reaction conditions such as temperature, solvent, pH, and the molar ratios of reactants. smolecule.comnih.govthno.orgacs.org
For instance, in the synthesis of albumin-ADIBO conjugates using ADIBO-NHS, the molar ratio between ADIBO-NHS and albumin was found to directly influence the number of ADIBO moieties attached, indicating a method to control the degree of functionalization and potentially optimize yield for a desired product. nih.govthno.org Careful control of reaction parameters is essential to minimize side reactions and maximize the yield of the desired this compound product. mdpi.com
Scalability considerations involve developing synthetic routes that are amenable to larger-scale production. This may involve using readily available starting materials, minimizing the number of synthetic steps, and employing purification methods that can be scaled up. Automated synthesis platforms are also being explored to improve the reliable and reproducible preparation of such compounds, which is particularly relevant for GMP conditions required for radiopharmaceuticals. researchgate.net
Synthesis of Activated this compound Derivatives for Bioconjugation (e.g., ADIBO-NHS Ester)
Activated ADIBO derivatives are crucial intermediates for conjugating the ADIBO moiety to biomolecules or other molecules of interest. The NHS ester is a widely used activated form due to its reactivity towards primary amines, which are abundant in proteins and peptides. lumiprobe.comsmolecule.comfishersci.ca
The synthesis of ADIBO-NHS ester typically involves activating a carboxylic acid group on an ADIBO-containing structure with N-hydroxysuccinimide in the presence of a coupling agent. smolecule.com This results in the formation of a stable NHS ester that can then react with primary amines under mild conditions, often at slightly alkaline pH (e.g., pH 8.3-8.5). lumiprobe.comsmolecule.com
ADIBO-NHS ester (also known as DBCO-NHS ester) serves as a valuable tool for incorporating the ADIBO cyclooctyne into various molecules for subsequent copper-free click chemistry reactions. lumiprobe.comlumiprobe.com
| Activated ADIBO Derivative | Structure | Key Reactive Group | Application in Bioconjugation | PubChem CID |
| ADIBO-NHS Ester | NHS ester | Reacts with primary amines to form amide bonds. | 77078178 nih.gov, 402.12158 Da uni.lu |
Synthesis of this compound Analogues and Derivatives
The synthesis of this compound analogues and derivatives involves modifications to either the ADIBO cyclooctyne core or the NOTA chelator structure to tune their properties, such as reactivity, hydrophilicity, or metal chelating ability.
Modifications to the Cyclooctyne Core
Research has explored the synthesis of various dibenzoazacyclooctyne (DIBAC) analogues with different substituents, such as chloro-, bromo-, and methoxy (B1213986) groups, to study their impact on SPAAC reaction rates. researchgate.netrsc.org While some substitutions were successful, others proved challenging and resulted in the formation of cyclooctene (B146475) instead of the desired cyclooctyne. researchgate.net
The synthesis of a fluorine-containing azadibenzocyclooctyne (ADIBO-F) has also been reported, demonstrating the possibility of incorporating halogens into the cyclooctyne core. researchgate.net Such modifications can impact the lipophilicity and in vivo behavior of the resulting conjugates. nih.gov
Variations in the NOTA Chelator Structure
Variations in the NOTA chelator structure involve modifying the macrocyclic ring or the pendant arms to alter its metal coordination properties, selectivity, and the stability of the resulting metal complexes. While NOTA is a well-established chelator for various radiometals, including ⁶⁸Ga and ⁶⁴Cu, modifications can be made to optimize its performance for specific applications. nih.govthno.orgisotope-cmr.comomicsdi.org
Introduction of Spacer/Linker Architectures
The incorporation of spacer or linker architectures is a critical aspect in the synthesis of bioconjugation reagents like this compound and its analogues. Spacers serve to physically separate the reactive moiety (such as the ADIBO group) from the biomolecule (e.g., antibody, peptide, oligonucleotide) to which it will be conjugated, minimizing steric hindrance and potential interference with the biomolecule's biological function biosyn.combiosearchtech.comgencefebio.comqyaobio.comnih.gov. Furthermore, the nature of the spacer can influence the solubility, stability, and in vivo behavior of the resulting bioconjugate.
General strategies for introducing spacer elements into molecules destined for bioconjugation, applicable in principle to this compound analogues, often involve the use of appropriately functionalized building blocks during the synthetic route. These building blocks contain the desired spacer structure and functional groups that allow their incorporation into the growing molecule. Solid-phase synthesis techniques, commonly used in peptide and oligonucleotide synthesis, are particularly amenable to the modular introduction of various spacer units biosyn.combiosearchtech.comgencefebio.commdpi.com.
Diverse types of spacers can be employed, each offering distinct properties. Aliphatic chains, such as C3, C6, or C12 spacers, provide flexible, often hydrophobic linkages biosyn.combiosearchtech.comglenresearch.com. Hydrophilic spacers, such as polyethylene (B3416737) glycol (PEG) chains of varying lengths (e.g., PEG9, PEG12, PEG18), are frequently used to improve the solubility of the bioconjugate and reduce non-specific binding interactions biosyn.combiosearchtech.comqyaobio.comlumiprobe.com. The length and composition of the spacer can be adjusted to optimize the properties of the final conjugate for a specific application biosearchtech.comgencefebio.com.
The design and synthesis of linkers, including the spacer component, are crucial for the performance of bioconjugates such as antibody-drug conjugates (ADCs), where this compound might be utilized as a click chemistry handle chemvedals.combioduro.compharmaron.com. Linkers in ADCs not only connect the cytotoxic payload to the antibody but can also incorporate features like cleavage sites that are responsive to specific biological environments, such as the intracellular reducing environment or enzymatic activity qyaobio.comgoogle.comresearchgate.net. While the provided information discusses the importance and types of spacers in general bioconjugation and linker synthesis, detailed specific synthetic methodologies for introducing a wide variety of diverse spacer architectures directly into the this compound molecule or its direct analogues were not extensively detailed in the consulted sources. However, the principles of incorporating functionalized spacers during the synthesis of the linker portion of the this compound construct would follow established organic synthesis techniques, utilizing reactions compatible with the ADIBO and NOTA functionalities or their precursors.
Chelation Chemistry and Radiometal Complexation by Adibo Nota
Coordination Properties of the NOTA Chelator within ADIBO-NOTA
The NOTA chelator is known for its ability to form stable complexes with a range of metal ions, particularly those that favor a coordination number of six or higher and hard Lewis acids researchgate.netacs.org.
Ligand Field and Donor Atom Set Analysis
The NOTA ligand typically presents a N₃O₃ coordination sphere, involving the three nitrogen atoms within the macrocyclic ring and the three oxygen atoms from the carboxylic acid pendant arms researchgate.net. This hexadentate (six-donor atom) set contributes to the strong binding affinity for suitable metal ions researchgate.netresearchgate.net. The nitrogen atoms in the macrocycle and the oxygen atoms in the carboxylate groups act as hard Lewis bases, showing a preference for complexing with hard Lewis acidic metal ions mdpi.comacs.org. The specific arrangement of these donor atoms within the macrocyclic structure influences the ligand field experienced by the complexed metal ion.
Conformational Aspects of Metal Ion Encapsulation
The macrocyclic nature of NOTA provides a preorganized cavity for metal ion encapsulation muni.czresearchgate.net. Upon complexation, the ligand undergoes conformational changes to effectively surround and coordinate the metal ion researchgate.netdiffer.nl. The nine-membered ring size of NOTA is particularly well-suited for complexing smaller metal ions compared to larger macrocycles like DOTA (12-membered ring) chempep.com. The encapsulation process involves the metal ion being held within the macrocyclic cavity, coordinated by the donor atoms muni.cz. Studies have investigated different conformations of NOTA-metal complexes, showing variations in how the heteroatoms interact with the cation rsc.org. The stability of these complexes is influenced by factors including the size of the metal ion relative to the cavity and the interplay between ion-water and NOTA-ion interactions in solution researchgate.netrsc.orgnih.gov.
Complexation with Positron-Emitting Radiometals
This compound, through its NOTA component, is utilized for complexing positron-emitting radiometals relevant for Positron Emission Tomography (PET) imaging tcichemicals.commdpi.com. The efficiency and stability of these complexes are crucial for their application as radiotracers.
Gallium-68 (B1239309) (⁶⁸Ga) Chelation Kinetics and Thermodynamics
Gallium-68 (⁶⁸Ga³⁺) is a hard metal center that preferentially complexes with hard donor atoms like nitrogen and oxygen, making NOTA a suitable chelator mdpi.comacs.org. NOTA is known to form stable complexes with Ga(III) researchgate.netmdpi.com. Studies have shown that NOTA complexes with ⁶⁸Ga significantly faster than DOTA, often achieving rapid radiolabeling even at room temperature or with minimal heating chempep.commonash.edu. This rapid kinetics is advantageous for the use of the short-lived ⁶⁸Ga radionuclide (half-life ~68 min) mdpi.comchempep.com.
Thermodynamic studies indicate that NOTA forms highly stable complexes with Ga³⁺. For instance, the stability constant (log KGaL) for [Ga(NOTA)] has been reported to be 29.6 acs.org. The stability of Ga³⁺ complexes with NOTA is dependent on the basicity of the donor atoms acs.org. Compared to other chelators like DOTA and TRAP, NOTA shows favorable ⁶⁸Ga binding ability, though some studies suggest TRAP might offer even higher specific activity under certain conditions nih.gov.
Copper-64 (⁶⁴Cu) Chelation Kinetics and Thermodynamics
Copper-64 (⁶⁴Cu²⁺) is another important positron-emitting radionuclide for PET imaging mdpi.comnih.gov. ⁶⁴Cu²⁺ is considered a hard metal center, also showing preference for hard donor atoms like those in NOTA mdpi.com. NOTA and its derivatives have been investigated for ⁶⁴Cu complexation and have demonstrated good performance windows.net.
NOTA complexes with ⁶⁴Cu quickly, typically on the millisecond timescale, through an out-of-cage intermediate acs.orgnih.gov. Compared to DOTA, NOTA complexes copper much faster and often does not require heating for complete complexation researchgate.net.
Thermodynamically, the [Cu(nota)]⁻ complex exhibits high stability, with a reported log KML of 23.33, resulting in quantitative complex formation even at low pH acs.orgnih.gov. Another source reports a log KML of 21.6 for the ⁶⁴Cu-NOTA complex researchgate.net. The stability of NOTA-Cu²⁺ complexes is influenced by factors including pH and the concentration of competing ions researchgate.net.
Kinetic studies on the [Cu(nota)]⁻ complex show medium kinetic inertness, with a half-life for acid-assisted decomplexation of 46 seconds at pH 0 and 25 °C acs.orgnih.gov. While less resistant to acid-assisted decomplexation than Cu(II) complexes with DOTA and TETA, the [Cu(nota)]⁻ complex's in vivo stability can potentially be increased by the formation of dinuclear complexes when interacting with biometals acs.orgnih.gov. NOTA has shown superior in vivo kinetic stability for ⁶⁴Cu compared to DOTA in some cases, leading to reduced off-target accumulation chempep.comresearchgate.netresearchgate.net.
Zirconium-89 (⁸⁹Zr) and Other Radiometal Complexation
While NOTA is primarily known for its strong complexation with Ga³⁺ and Cu²⁺, its ability to complex other radiometals, such as Zirconium-89 (⁸⁹Zr⁴⁺), is also of interest windows.netscispace.com. ⁸⁹Zr is a longer-lived positron emitter (half-life 78.4 hours) commonly used for imaging with antibodies or other biomolecules that have slower pharmacokinetics nih.govmdpi.com.
Complexation of ⁸⁹Zr typically involves chelators like desferrioxamine (DFO) nih.govmdpi.com. However, research into alternative chelators for ⁸⁹Zr is ongoing due to concerns about the in vivo stability of ⁸⁹Zr-DFO complexes mdpi.com. While NOTA has been explored for complexing various radiometals mdpi.com, its effectiveness and the kinetic and thermodynamic parameters for ⁸⁹Zr complexation specifically within the context of this compound require further detailed investigation compared to its well-documented interactions with ⁶⁸Ga and ⁶⁴Cu. Some studies mention NOTA and other chelators being investigated for ⁸⁹Zr complexation mdpi.com, and ADIBO derivatives have been used in conjunction with ⁸⁹Zr labeling strategies scispace.com.
NOTA's ability to complex a range of bi- and trivalent metal ions has been investigated, including those relevant for radiopharmaceutical applications such as Sc³⁺ and In³⁺ researchgate.netnih.gov. The stability and kinetics of complexation vary depending on the specific metal ion, influenced by factors like ion size, charge, and preferred coordination geometry researchgate.netrsc.orgnih.govacs.orgnih.gov.
Complexation with Therapeutic Radiometals
The chelating component of this compound, based on the NOTA framework (1,4,7-triazacyclononane-1,4,7-triacetic acid), is a well-established macrocyclic ligand known for its ability to complex various metal ions windows.netsfu.ca. The NOTA macrocycle typically provides a hexadentate coordination environment through its three nitrogen atoms and three carboxylate arms sfu.canih.gov. This structure is particularly well-suited for complexing trivalent metal ions and certain divalent metal ions.
Lutetium-177 (B1209992) (¹⁷⁷Lu) Chelation Considerations
Lutetium-177 (¹⁷⁷Lu) is a widely used beta-emitting radionuclide in targeted radionuclide therapy isotopia-global.commdpi.com. It is a trivalent ion (Lu³⁺) and typically exhibits a coordination number between 8 and 9 unirioja.es. While DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), a 12-membered macrocycle providing octadentate coordination, is considered a gold standard for ¹⁷⁷Lu chelation due to its cavity size and donor groups matching the metal ion's coordination preference, NOTA-based chelators like this compound can also complex ¹⁷⁷Lu unirioja.esrsc.org.
However, the smaller size of the NOTA macrocycle (9-membered ring) and its hexadentate nature may lead to less stable complexes with ¹⁷⁷Lu compared to DOTA, as it may not fully saturate the coordination sphere of the metal ion unirioja.es. Some studies have reported observations of decomplexation with ¹⁷⁷Lu-NOTA complexes, although contrasting results also exist unirioja.es. The stability of the ¹⁷⁷Lu-NOTA complex can be influenced by the number of donor groups available for coordination unirioja.es.
Actinium-225 (²²⁵Ac) and Other Alpha-Emitters
Actinium-225 (²²⁵Ac) is a highly promising alpha-emitting radionuclide for targeted alpha therapy (TAT) due to its decay chain which yields multiple alpha particles nih.govnih.govmdpi.com. ²²⁵Ac is also a trivalent ion (Ac³⁺), but it has a significantly larger ionic radius compared to Lu³⁺ nih.gov. This larger size presents unique challenges for chelation, and the coordination chemistry of Ac³⁺ is less well-understood than that of many other radiometals nih.gov.
NOTA-based chelators, including this compound, have been explored for complexing ²²⁵Ac windows.netsfu.ca. However, effectively chelating the large Ac³⁺ ion with sufficient stability to prevent the release of radioactive daughter nuclides during the decay chain is a critical requirement for ²²⁵Ac-based radiopharmaceuticals rsc.orgnih.gov. The suitability of NOTA derivatives for ²²⁵Ac chelation is an active area of research, with other chelators like DOTA and novel macrocyclic ligands also being investigated sfu.canih.gov. The release of recoiling daughter nuclei from the chelating system is a significant concern for alpha emitters like ²²⁵Ac nih.gov.
Other alpha-emitting radionuclides considered for therapy include Bismuth-213 (²¹³Bi), Thorium-227 (²²⁷Th), Radium-223 (²²³Ra), and Astatine-211 (²¹¹At) nih.govmdpi.com. The chelation requirements vary depending on the specific metal ion and its oxidation state. While NOTA derivatives are primarily known for complexing trivalent and some divalent metals, their applicability to other alpha emitters depends on the specific coordination chemistry of those radionuclides.
In Vitro Chelate Stability Studies
The stability of the radiometal complex formed by this compound is paramount for the efficacy and safety of the resulting radiopharmaceutical. In vitro studies are crucial for evaluating the kinetic inertness and thermodynamic stability of these chelates under simulated biological conditions.
Transchelation Resistance in Biological Media
Transchelation, the transfer of a metal ion from one chelator to another, is a major concern in vivo as it can lead to the accumulation of the radionuclide in non-target tissues, increasing toxicity mdpi.comoaes.cc. In biological media, metal-binding proteins and endogenous chelators can compete with the administered chelator for the radiometal ion beloit.edu.
Studies evaluating the transchelation resistance of this compound chelates typically involve challenging the radiolabeled construct with excess amounts of competing chelators, such as EDTA, or incubating the complex in serum mdpi.comresearchgate.net. High resistance to transchelation in these in vitro assays is indicative of a robust chelate that is likely to remain intact in the complex biological environment. For instance, some studies on copper-64 labeled NOTA derivatives have shown high stability when challenged with EDTA mdpi.comresearchgate.net.
pH Dependence of Chelate Stability
The pH of the environment can significantly influence the stability of metal chelates beloit.edusigmaaldrich.com. Chelation is an equilibrium reaction, and changes in pH can affect the protonation state of the chelating agent's donor atoms and the metal ion's speciation, thereby altering the stability constant of the complex beloit.edu.
For polycarboxylic acid-based chelators like NOTA, the degree of protonation of the carboxylate groups is highly dependent on pH beloit.edu. Lowering the pH (increasing acidity) can lead to protonation of the donor atoms, reducing their ability to coordinate with the metal ion and potentially decreasing chelate stability beloit.edu. Conversely, increasing the pH (increasing alkalinity) can favor the deprotonated, more highly charged species of the chelator, which typically exhibits stronger metal binding beloit.edu. In vitro studies often assess chelate stability across a range of physiologically relevant pH values to understand how the complex behaves in different biological compartments core.ac.ukscispace.comnih.gov. For example, a study on a ⁶⁴Cu-ADIBO-NOTA conjugate showed stability across a pH range of 5-9 core.ac.uk.
Comparative Analysis of this compound with Other Chelators
This compound, incorporating the NOTA chelator, is one of several bifunctional chelating agents used in radiopharmaceutical chemistry. Comparing its performance to other common chelators like DOTA and DTPA (diethylenetriaminepentaacetic acid) highlights its advantages and limitations for specific applications.
| Chelator | Structure Type | Denticity (Typical) | Preferred Metal Ions (Examples) | Common Radiometals Complexed | Notes |
| NOTA | Macrocyclic | 6 | Trivalent (Ga³⁺, In³⁺), Divalent (Cu²⁺, Zn²⁺) | ⁶⁸Ga, ⁶⁴Cu, ¹¹¹In, ¹⁷⁷Lu windows.netsfu.canih.gov | Smaller ring size, faster complexation kinetics with some metals rsc.org |
| DOTA | Macrocyclic | 8 | Trivalent (Lu³⁺, Y³⁺, Ac³⁺), Divalent (Ca²⁺) | ¹⁷⁷Lu, ⁹⁰Y, ²²⁵Ac, ⁶⁸Ga unirioja.esrsc.orgnih.govmdpi.com | Larger ring size, generally higher thermodynamic stability for larger ions unirioja.es |
| DTPA | Acyclic | 8 | Trivalent (In³⁺, Ga³⁺), Divalent (various) | ¹¹¹In, ⁹⁰Y mdpi.comnih.gov | Acyclic structure, can be less stable in vivo compared to macrocycles mdpi.com |
Note: This table provides a general comparison. Specific complexation properties can vary depending on the specific derivative of the chelator and the radiometal.
NOTA-based chelators, including this compound, are often favored for complexing smaller trivalent metal ions like ⁶⁸Ga due to their appropriate cavity size and faster complexation kinetics compared to DOTA nih.govrsc.org. For larger ions like ¹⁷⁷Lu and ²²⁵Ac, DOTA generally offers higher thermodynamic stability due to its larger ring size and increased denticity, providing a more complete coordination sphere unirioja.esrsc.org. However, the reaction conditions for DOTA labeling, such as elevated temperature, may not be suitable for all biomolecules mdpi.comrsc.org.
Acyclic chelators like DTPA are also used, but they can be more susceptible to transchelation and dissociation in vivo compared to macrocyclic chelators like NOTA and DOTA, leading to lower in vivo stability mdpi.comnih.gov. The choice of chelator in radiopharmaceutical development depends on the specific radiometal, the targeting vector, and the desired in vivo properties. This compound's strength lies in combining the NOTA chelating ability with a click chemistry handle for efficient bioconjugation acs.orgmdpi.com.
Data Table: Comparative In Vitro Serum Stability
| Chelator Derivative (Radiometal) | Serum Stability (% Intact Complex) | Time Point | Reference |
| NOTA derivative (⁶⁴Cu) | >97% | Not specified in snippet | nih.gov |
| DOTA derivative (⁶⁴Cu) | >97% | Not specified in snippet | nih.gov |
| NODAGA-trastuzumab (⁶⁴Cu) | >99% (in mouse serum) | 24 h | mdpi.com |
| 15-5-trastuzumab (⁶⁴Cu) | >99% (in mouse serum) | 24 h | mdpi.com |
| CHX-A″-DTPA-trastuzumab (⁹⁰Y) | 87.1 ± 0.9% | 96 h | nih.gov |
| H₄octapa-trastuzumab (⁹⁰Y) | 94.8 ± 0.6% | 96 h | nih.gov |
Note: Data is compiled from various studies and conditions may vary.
Data Table: pH Dependence of Chelate Stability (Example for Ga(III) with related ligands)
| Ligand | Metal Ion | pH Range Studied | Observations on pH Dependence | Reference |
| H₃L1 | Ga(III) | 1.0–11.0 | Increase in 230 nm transition band from pH 1 to 4.4, pKₐ = 2.53(2). nih.gov | nih.gov |
| H₄L2 | Ga(III) | 1.0–11.0 | pH-dependent UV-Vis titrations showed changes in absorbance bands. nih.gov | nih.gov |
| DMA | Fe(III) | 4.0–7.0 | Negatively charged complex only at pH 7.0; neutral complex predominates at pH ≤ 6.0. nih.gov | nih.gov |
| PSI | Fe(III) | 4.0–7.0 | Negatively charged complex only at pH 6.0 and 7.0; neutral species dominates across the range. nih.gov | nih.gov |
DOTA and its Derivatives
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a widely used macrocyclic chelator known for forming highly stable complexes with various radiometals, particularly lanthanides like Lutetium-177 (¹⁷⁷Lu) and Yttrium-90 (⁹⁰Y), as well as Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu) wikipedia.orgnih.govfishersci.canih.gov. Its robust complexes are often favored for therapeutic applications due to their kinetic inertness in vivo nih.gov.
The conjugation of DOTA or its derivatives to targeting biomolecules can be achieved through various methods. The incorporation of an ADIBO moiety into a DOTA-based construct allows for efficient and bioorthogonal conjugation via SPAAC click chemistry. This approach involves synthesizing a DOTA-ADIBO conjugate, which can then react with an azide-functionalized biomolecule. Research has explored the synthesis and application of DOTA-ADIBO conjugates for radiolabeling. For instance, studies have synthesized DOTA-ADIBO derivatives and evaluated their ability to be conjugated to azide-modified antibodies invivochem.cnsiciny.pl.
Comparative studies investigating the radiolabeling efficiency of DOTA-ADIBO conjugates attached to biomolecules with radiometals like ⁶⁴Cu have been conducted. One study compared DOTA-, NODAGA-, and 15-5-ADIBO conjugates for the ⁶⁴Cu-labeling of an azide-functionalized antibody (trastuzumab) invivochem.cnsiciny.pl. The DOTA-antibody conjugate showed limited complexation of ⁶⁴Cu compared to the NODAGA- and 15-5-antibody conjugates under mild conditions invivochem.cnsiciny.pl. While increasing reaction time and temperature improved ⁶⁴Cu incorporation for the DOTA conjugate, achieving high radiochemical yields under mild conditions was more challenging compared to NODAGA and 15-5 conjugates invivochem.cnsiciny.pl. This suggests that while ADIBO facilitates the conjugation of DOTA, the intrinsic complexation kinetics of the DOTA chelator with certain radiometals like ⁶⁴Cu, even when conjugated via ADIBO, might require optimization of labeling conditions.
NODAGA and its Derivatives
NODAGA (1-(1,3-carboxypropyl)-1,4,7-triazacyclononane-4,7-diacetic acid and related derivatives) is another prominent macrocyclic chelator, structurally related to NOTA nih.govfishersci.cacenmed.com. NODAGA is particularly well-suited for complexing radiometals like ⁶⁸Ga and ⁶⁴Cu, often exhibiting faster complexation kinetics under milder conditions (lower temperature and neutral pH) compared to DOTA nih.govcenmed.com.
Similar to DOTA, ADIBO has been incorporated into NODAGA-based BFCs to enable click chemistry conjugation to biomolecules. NODAGA-ADIBO conjugates have been synthesized and utilized for attaching the NODAGA chelator to azide-functionalized peptides and antibodies invivochem.cnsiciny.plcenmed.com. This allows for efficient and rapid radiolabeling of the resulting bioconjugates with radiometals such as ⁶⁸Ga and ⁶⁴Cu.
Research findings highlight the effectiveness of NODAGA-ADIBO conjugates in facilitating radiometal complexation. In comparative studies with DOTA-ADIBO conjugates for ⁶⁴Cu-labeling of antibodies, the NODAGA-antibody conjugate demonstrated excellent radiochemical yields under mild conditions invivochem.cnsiciny.pl. This indicates that the combination of the favorable complexation properties of NODAGA with ⁶⁴Cu and the efficient conjugation mediated by ADIBO results in a highly effective system for generating ⁶⁴Cu-labeled bioconjugates. The radiochemical stability of ⁶⁴Cu-labeled conjugates prepared using NODAGA-ADIBO has also been evaluated, showing high stability over time nih.gov.
The use of ADIBO-NODAGA conjugates exemplifies how click chemistry can be leveraged to site-specifically attach chelators to biomolecules, preserving their biological activity while enabling efficient radiolabeling with clinically relevant radiometals like ⁶⁴Cu and ⁶⁸Ga invivochem.cnsiciny.plcenmed.comnih.gov.
Cyclam and other Macrocyclic Chelators
Cyclam (1,4,8,11-tetraazacyclotetradecane) is a 14-membered tetraamine (B13775644) macrocycle known for its ability to bind a range of metal ions nih.gov. Derivatives of cyclam and other macrocyclic chelators beyond DOTA and NOTA/NODAGA are also explored for radiometal complexation, particularly for alpha-emitting radiometals like Actinium-225 (²²⁵Ac) guidetopharmacology.orginvivochem.com. These macrocycles offer different cavity sizes and donor atom arrangements, influencing their complexation properties, including metal selectivity, complex stability, and kinetics fishersci.calabsolu.ca.
While the search results specifically highlight the use of ADIBO for conjugating DOTA and NODAGA, the principle of using ADIBO as a click chemistry handle can be extended to other macrocyclic chelators. By synthesizing ADIBO-functionalized derivatives of cyclam or other relevant macrocycles, these chelators could similarly be attached to azide-modified biomolecules via SPAAC. This approach would allow researchers to leverage the specific chelation properties of different macrocycles for various radiometals while utilizing the efficient and bioorthogonal nature of click chemistry for bioconjugation.
Bioorthogonal Conjugation Strategies Utilizing Adibo Nota
Principles of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with ADIBO-NOTA
The SPAAC reaction is a [3+2] cycloaddition between an azide (B81097) and a strained alkyne, resulting in the formation of a stable 1,2,3-triazole linkage isotope-cmr.com. Unlike the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC proceeds efficiently without a metal catalyst, which is crucial for maintaining the viability and function of biological systems isotope-cmr.comfishersci.ficenmed.comcenmed.comlabsolu.ca. The driving force for the SPAAC reaction is the significant ring strain inherent in the cyclic alkyne, such as the azadibenzocyclooctyne (ADIBO) moiety present in this compound. This strain lowers the activation energy of the cycloaddition, allowing it to occur rapidly under mild, physiological conditions fishersci.ficenmed.comcenmed.comlabsolu.ca.
ADIBO is a widely used strained cyclooctyne (B158145) derivative known for its enhanced reactivity compared to earlier cyclooctynes fishersci.ficenmed.comlgcstandards.comnih.govnih.gov. The incorporation of nitrogen atoms within the dibenzocyclooctyne framework in ADIBO contributes to its specific electronic and steric properties, influencing its reactivity in SPAAC reactions.
Reaction Kinetics and Selectivity
SPAAC reactions, including those utilizing ADIBO derivatives, are characterized by their relatively fast reaction kinetics under physiological conditions, although generally slower than the inverse electron-demand Diels-Alder reaction isotope-cmr.comjkchemical.com. The rate of the SPAAC reaction is dependent on the specific strained alkyne and azide partners, as well as reaction conditions such as temperature and solvent cenmed.comdokumen.pub. Research on related ADIBO linkers has shown reaction rates in the range of 0.07 to 0.4 M⁻¹s⁻¹ in organic solvents or aqueous solutions nih.gov.
The high selectivity of the SPAAC reaction is a key feature for bioconjugation. The azide and strained alkyne functional groups are largely absent in native biological systems, ensuring that the reaction occurs specifically between the introduced reaction partners without undesired side reactions with endogenous biomolecules isotope-cmr.comcenmed.comcenmed.comlabsolu.ca. This bioorthogonality allows for the selective labeling of target molecules within complex biological environments.
Influence of Steric and Electronic Factors
Electronic factors can influence the regioselectivity of the triazole formation in the 1,3-dipolar cycloaddition. While the SPAAC reaction of non-symmetric alkynes with azides can potentially yield two regioisomers, the electronic properties of the ADIBO system can influence the preference for one isomer over the other nih.govjkchemical.com. Careful design of the ADIBO derivative and the azide partner is necessary to control regioselectivity and ensure the formation of a well-defined product.
Conjugation to Peptides and Peptidomimetics
This compound is a valuable tool for conjugating the NOTA chelator to peptides and peptidomimetics via SPAAC. This is particularly relevant for the development of radiopharmaceuticals, where a radioactive metal ion is chelated by NOTA and the peptide serves as a targeting vector. The catalyst-free nature of SPAAC is advantageous for peptide conjugation as it avoids potential metal toxicity and denaturation issues associated with other click chemistry methods like CuAAC isotope-cmr.comfishersci.ficenmed.comcenmed.comlabsolu.ca.
Peptides can be functionalized with azide groups at various positions for subsequent reaction with this compound.
N-terminal, C-terminal, and Side-Chain Functionalization
Functionalization of peptides with azide groups can be achieved at the N-terminus, C-terminus, or on reactive side chains of specific amino acids. N-terminal modification with an azide-containing group is a common strategy, and studies have demonstrated the successful labeling of N-terminally azido-modified peptides with ADIBO derivatives using SPAAC nih.gov.
Side-chain functionalization often targets lysine (B10760008) residues through the reaction of their ε-amino group with activated azide esters, or cysteine residues via maleimide (B117702) chemistry followed by azide incorporation fishersci.ficenmed.comlgcstandards.com. While less common for SPAAC with this compound based on the provided search results, C-terminal functionalization can also be achieved through various chemical methods to introduce an azide handle. The choice of functionalization site depends on the peptide sequence, the desired properties of the conjugate, and the availability of suitable reaction handles.
Impact of Conjugation on Peptide Conformational Integrity
The impact of conjugation on peptide conformational integrity is a critical consideration, as the conformation can influence binding affinity, in vivo stability, and targeting efficiency. While the mild reaction conditions of SPAAC are generally less disruptive to biomolecule structure compared to other chemical reactions, the introduction of a relatively bulky this compound moiety can potentially affect the peptide's conformation. The search results did not provide specific detailed research findings on the impact of this compound conjugation on peptide conformational integrity. However, studies on antibody conjugation suggest that the bioconjugation strategy and the number of grafted molecules can influence the in vivo behavior and binding ability of the biomolecule lgcstandards.com. Further research may be needed to fully understand and mitigate any potential conformational changes induced by this compound conjugation to specific peptides.
Conjugation to Proteins and Antibodies
This compound is also widely applied for the conjugation of chelators to larger biomolecules such as proteins and antibodies. This is particularly relevant for creating radiolabeled antibodies for diagnostic imaging (e.g., PET) and targeted radiotherapy fishersci.ficenmed.comlgcstandards.com. Antibodies offer high specificity for target antigens, making antibody-chelator conjugates valuable tools in nuclear medicine.
Similar to peptides, proteins and antibodies are typically functionalized with azide groups before conjugation with this compound via SPAAC. A common approach involves the non-selective modification of lysine residues on the antibody surface with azide-containing activated esters fishersci.ficenmed.comlgcstandards.com. This can lead to a heterogeneous mixture of conjugates with varying numbers of chelators attached at different sites.
To achieve more defined and homogeneous conjugates, site-specific conjugation strategies are being developed. These methods aim to introduce azide groups at specific, predetermined locations on the protein or antibody structure fishersci.ficenmed.com. Examples include the use of unnatural amino acids containing azide functionalities or enzymatic methods to introduce azide handles at specific glycosylation sites fishersci.ficenmed.com. Once the azide handles are in place, this compound can be efficiently conjugated via SPAAC.
Research findings highlight the successful application of this compound synthons for site-selective modification of antibodies like trastuzumab fishersci.ficenmed.com. A two-step strategy involving initial functionalization of trastuzumab lysine residues with azide followed by SPAAC with ADIBO-chelator derivatives has been reported, allowing for the grafting of a controlled number of chelators lgcstandards.com. The number of chelators conjugated to an antibody can influence its physicochemical properties, such as isoelectric point, and impact its biodistribution and target binding affinity lgcstandards.com.
The use of ADIBO-functionalized proteins, such as human serum albumin (HSA), in "chelate-then-click" approaches has also been demonstrated, where the chelator is first labeled with a radioisotope and then clicked onto the ADIBO-modified protein fishersci.fi. This modular approach offers flexibility in radiolabeling.
Random Lysine Modification Strategies
One common approach for conjugating this compound to proteins, such as antibodies or albumin, is through random modification of lysine residues. Proteins typically have multiple lysine residues with accessible primary amine groups that can react with activated esters, such as N-hydroxysuccinimide (NHS) esters plos.orgresearchgate.netcreativebiolabs.net. ADIBO is often synthesized with an NHS ester (ADIBO-NHS) to facilitate this reaction thno.orgnih.govgoogle.comresearchgate.netresearchgate.net.
The reaction between ADIBO-NHS and the ε-amino groups of lysine residues on a protein results in the formation of stable amide bonds, thereby attaching the ADIBO moiety to the protein at multiple sites creativebiolabs.net. This "random" modification strategy leads to a heterogeneous mixture of conjugates with varying numbers of ADIBO molecules attached at different lysine positions plos.orgcreativebiolabs.net. While straightforward and widely applicable, the lack of site-specificity can potentially impact the protein's biological activity, pharmacokinetics, and immunogenicity, particularly if conjugation occurs near the protein's active site or regions critical for binding researchgate.netsemanticscholar.org.
Despite the heterogeneity, random lysine modification with ADIBO-NHS followed by reaction with azide-functionalized NOTA (N3-NOTA) via SPAAC has been successfully employed to create radiolabeled protein conjugates for imaging applications thno.orgnih.govgoogle.comresearchgate.netresearchgate.net.
Site-Specific Bioconjugation via Engineered Residues (e.g., cysteine, unnatural amino acids)
To overcome the limitations of random modification, site-specific bioconjugation strategies have been developed. These methods aim to attach the ADIBO or this compound moiety to a predetermined location on a biomolecule, resulting in a more homogeneous product with controlled properties semanticscholar.orgmdpi.combeilstein-journals.org. Site-specific conjugation can be achieved by introducing unique reactive handles at specific positions through protein engineering.
Engineered cysteine residues provide a common handle for site-specific modification. While native proteins may contain cysteine residues involved in disulfide bonds, unpaired or engineered cysteines with free thiol groups can undergo selective reactions, such as Michael addition with maleimides researchgate.netnih.gov. Although this compound itself reacts with azides via SPAAC, a strategy could involve modifying an engineered cysteine with an azide-containing linker, which then reacts with this compound.
Another powerful approach involves the incorporation of unnatural amino acids (UAAs) with bioorthogonal functional groups into proteins during translation beilstein-journals.org. For instance, incorporating a UAA bearing an azide group at a specific site allows for highly selective conjugation with this compound via SPAAC acs.orgresearchgate.net. This method offers precise control over the site and stoichiometry of conjugation, leading to homogeneous conjugates with potentially improved pharmacological properties semanticscholar.org. One study mentioned the use of NOTA-ADIBO synthons in an affinity-guided protein conjugation strategy, suggesting their application in achieving site-selectivity, possibly in conjunction with engineered proteins or specific targeting mechanisms acs.org.
Strategies for Controlling Degree of Functionalization (DOF)
Controlling the degree of functionalization (DOF), which is the average number of this compound molecules conjugated per biomolecule or nanoparticle, is crucial for optimizing the properties and performance of the conjugate thno.orgnih.govgoogle.comresearchgate.netnih.govresearchgate.net. For random lysine modification using ADIBO-NHS, the DOF can be controlled by adjusting the molar ratio of ADIBO-NHS to the protein during the reaction thno.orgnih.govresearchgate.netresearchgate.net. Higher molar ratios of ADIBO-NHS generally lead to a higher DOF.
Researchers have developed methods to determine and control the DOF. For albumin-based nanoplatforms conjugated with ADIBO-NHS, techniques such as Matrix-Assisted Laser Desorption Ionization Time-of-Flight (MALDI-TOF) mass spectrometry and UV-Visible (UV-Vis) spectrophotometry have been used to quantify the number of ADIBO moieties attached thno.orgnih.govgoogle.comresearchgate.netnih.govresearchgate.netthno.org.
Studies have shown that the reaction molar ratio between ADIBO-NHS and albumin directly influences the DOF, and this can be controlled reproducibly thno.orgnih.govresearchgate.netresearchgate.net. For example, increasing the molar ratio of ADIBO-NHS to albumin from 1.1:1 to 23:1 resulted in a corresponding increase in the number of ADIBO groups attached thno.orgnih.govresearchgate.netresearchgate.net. MALDI-TOF can confirm the increase in molecular weight corresponding to the addition of ADIBO units, allowing for the calculation of DOF thno.orgnih.govresearchgate.netresearchgate.netthno.org. UV-Vis spectroscopy can also be used, as ADIBO-conjugated albumin shows characteristic absorbance peaks that correlate with the degree of ADIBO incorporation thno.orgnih.govresearchgate.netnih.govresearchgate.netthno.org. The ability to precisely control DOF is important as it can influence the conjugate's behavior, including its biodistribution and targeting efficiency thno.orgresearchgate.netnih.gov.
| Reaction Molar Ratio (ADIBO-NHS : Albumin) | Estimated DOF (based on MALDI-TOF/UV-Vis) |
|---|---|
| 1.1 : 1 | ~1 |
| 3.4 : 1 | ~5 |
| 5.7 : 1 | ~8 |
| 8.1 : 1 | ~13 |
| ... | ... |
| 23 : 1 | Higher DOF |
Note: This table is illustrative based on findings where increasing reaction ratios led to increased DOF thno.orgnih.govresearchgate.netresearchgate.net. Specific DOF values may vary depending on experimental conditions and protein.
Conjugation to Nanoparticles and Polymeric Scaffolds
This compound and its components are utilized for functionalizing nanoparticles and polymeric scaffolds, enabling their application in diverse fields such as drug delivery, imaging, and tissue engineering thno.orgnih.govgoogle.comresearchgate.netnih.govresearchgate.netscilit.comnih.govnih.govscispace.comrsc.orgmdpi.comseqens.comfrontiersin.org. The bioorthogonal nature of the ADIBO-azide click reaction is particularly advantageous for modifying these materials under mild conditions that preserve their structural integrity and biological activity nih.govrsc.org.
Surface Functionalization Methods
Surface functionalization of nanoparticles and polymeric scaffolds with ADIBO or azide groups allows for subsequent conjugation with azide- or ADIBO-functionalized molecules (e.g., targeting ligands, imaging agents, therapeutic payloads, or NOTA chelators) via SPAAC thno.orgnih.govresearchgate.netresearchgate.netrsc.org.
For nanoparticles, such as albumin-based nanoplatforms or hafnium oxide nanoparticles, surface modification can involve conjugating ADIBO-NHS directly to reactive groups on the nanoparticle surface, such as lysine residues on albumin thno.orgnih.govgoogle.comresearchgate.netnih.govresearchgate.netscilit.com. Alternatively, nanoparticles can be functionalized with azide groups, which then react with this compound scilit.com. For example, azide-functionalized NOTA (N3-NOTA) has been conjugated to albumin-ADIBO conjugates via SPAAC to create radiolabeled nanoplatforms thno.orgnih.govresearchgate.netresearchgate.net.
Polymeric scaffolds, used in tissue engineering and regenerative medicine, can also be functionalized using click chemistry nih.govnih.govmdpi.comseqens.comfrontiersin.org. Introducing ADIBO or azide groups onto the polymer backbone or surface allows for the grafting of various molecules nih.govrsc.org. For instance, ADIBO-modified dextran (B179266) has been coupled with azide-modified dextran via SPAAC to form hydrogels rsc.org. This surface functionalization enables the attachment of biomolecules to influence cell behavior or the incorporation of imaging agents and therapeutic molecules nih.govfrontiersin.org.
Stability of Conjugated Nanoplatforms
The stability of conjugated nanoplatforms is critical for their in vivo applications, affecting their circulation half-life, targeting efficiency, and ultimately, their efficacy and safety thno.orgnih.govresearchgate.netnih.govscilit.comnih.gov. The chemical bond formed by the SPAAC reaction between ADIBO and azide is known for its high stability under physiological conditions researchgate.netrsc.orgreading.ac.uk.
Studies evaluating the stability of this compound conjugated nanoplatforms have shown promising results. For albumin-based nanoplatforms functionalized with ADIBO and subsequently conjugated with N3-NOTA labeled with radioisotopes (such as ⁶⁴Cu, ⁶⁸Ga, or ¹⁷⁷Lu), high radiochemical yields and stability in biological media, such as human blood serum, have been reported thno.orgnih.govresearchgate.netnih.govresearchgate.netnih.gov. Radiolabeling stability has been evaluated over time, demonstrating that the radiolabel remains effectively chelated by the NOTA moiety and conjugated to the nanoplatform via the stable triazole linkage formed by the SPAAC reaction thno.orgnih.govresearchgate.netnih.gov.
The stability of these conjugated nanoplatforms contributes to their extended circulation time in the bloodstream, which is advantageous for targeted delivery and imaging applications thno.orggoogle.comresearchgate.netnih.gov. For example, albumin-based nanoplatforms with optimized DOF have shown long circulation half-lives thno.orgresearchgate.net.
Integration with Other Bioorthogonal Ligation Chemistries
The field of bioorthogonal chemistry encompasses a variety of highly selective reactions that can be performed in biological settings mdpi.comescholarship.orgeurjchem.comreading.ac.uk. While this compound primarily utilizes the SPAAC reaction with azides, it can be integrated with strategies involving other bioorthogonal ligation chemistries for more complex applications, such as multi-component labeling or sequential targeting rsc.org.
Other prominent bioorthogonal reactions include the Inverse Electron-Demand Diels-Alder (IEDDA) reaction, often involving tetrazines and trans-cyclooctenes (TCO), which is known for its exceptionally fast kinetics; the Staudinger ligation; and oxime/hydrazone ligations mdpi.comescholarship.orgeurjchem.comrsc.orgreading.ac.uk. The orthogonality of these reactions means they can be performed simultaneously or sequentially in the same system without significant cross-reactivity semanticscholar.orgrsc.org.
While specific examples of this compound being directly integrated in a multi-ligation system were not extensively detailed in the provided snippets, the principle of combining different bioorthogonal reactions is well-established rsc.org. For instance, a system could potentially utilize ADIBO-azide chemistry for one conjugation step and a tetrazine-TCO ligation for another, allowing for the attachment of different molecules to a single platform or biomolecule in a controlled manner. This orthogonality is key for creating sophisticated multi-functional constructs or for performing complex biological studies requiring the labeling of multiple targets simultaneously rsc.org. The development of new bioorthogonal reagents and the exploration of their compatibility continue to expand the possibilities for integrating different click chemistries escholarship.orgeurjchem.com.
Sequential Click Reactions
Sequential click reactions involve performing two or more distinct click chemistry reactions in a step-wise manner, often utilizing orthogonal reaction pairs rsc.orgresearchgate.net. This approach allows for the multi-functionalization of a single entity or the ligation of multiple components in a controlled sequence researchgate.net.
This compound can be utilized in sequential click reactions due to the orthogonal reactivity of its two key components or by pairing the SPAAC reaction of ADIBO with another bioorthogonal reaction. For instance, a heterobifunctional cross-linker containing an ADIBO moiety and a protected strained alkyne (like a cyclopropenone-masked dibenzocyclooctyne, photo-DIBO) has been developed for sequential ligation of two different azide-tagged substrates researchgate.net. In this system, the ADIBO group reacts first with an azide-functionalized substrate via SPAAC, while the photo-DIBO remains inert researchgate.net. Subsequent activation of the photo-DIBO by light allows it to react with a second azide-tagged substrate researchgate.net.
While the provided information specifically details a heterobifunctional linker with ADIBO and photo-DIBO for sequential azide conjugation researchgate.net, the principle can be extended to this compound. In a hypothetical sequential strategy involving this compound, one could imagine conjugating an azide-modified biomolecule to the ADIBO moiety of this compound first via SPAAC. Subsequently, the NOTA chelator could be used for radiolabeling with a suitable radioisotope for imaging or therapeutic purposes. Alternatively, this compound could be radiolabeled first, followed by its conjugation to an azide-tagged target.
Research findings demonstrate the successful use of ADIBO derivatives in sequential reactions. For example, a method for preparing 18F-labeled peptides involved the SPAAC conjugation between ADIBO-tethered peptides and an 18F-labeled azide, followed by a chemo-orthogonal scavenger-assisted separation step nih.gov. This highlights the ability to perform the SPAAC reaction and then utilize another chemical handle or property for further manipulation.
Another study utilized a cross-linking reagent with a strained alkyne (similar to ADIBO) that could undergo an initial SPAAC ligation with a radiofluorinated azide, and then, after unmasking a second strained alkyne, a second strain-promoted cycloaddition with an azide-tagged biomolecule acs.org. This modular approach underscores the potential for sequential conjugations using strained alkynes like ADIBO.
Radiolabeling Methodologies with Adibo Nota
General Principles of Radiometal Incorporation
The incorporation of radiometals into biomolecules is a fundamental process in the development of radiopharmaceuticals for diagnostic imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT), as well as for targeted radionuclide therapy. researchgate.netnih.govfrontiersin.orgsnmjournals.org This process typically relies on the use of a chelating agent, a molecule capable of forming stable coordination complexes with metal ions. researchgate.netnih.govfrontiersin.orgsnmjournals.org Chelators effectively sequester the radiometal, preventing its non-specific interactions within the biological system and ensuring that the radioactive label remains attached to the targeting molecule. researchgate.netnih.govfrontiersin.orgsnmjournals.org The selection of an appropriate chelator is dictated by the specific chemical properties of the radiometal being used. nih.govsnmjournals.org An effective chelator should facilitate the formation of a stable complex under mild reaction conditions, thereby minimizing the risk of transchelation, where the radiometal is transferred to endogenous ligands in vivo, and ensuring the integrity of the radiolabeled conjugate. nih.govfrontiersin.org Bifunctional chelators (BFCs), such as the NOTA component found in ADIBO-NOTA, are designed with a dual purpose: to efficiently chelate the radiometal and to covalently link to a biomolecule, such as a peptide, antibody, or nanoparticle. researchgate.netfrontiersin.orgsnmjournals.org This covalent linkage ensures that the radioactive label is precisely delivered to the intended biological target by the conjugated biomolecule. frontiersin.orgsnmjournals.org Critical factors influencing radiometal incorporation include the method of radionuclide production, the potential presence of competing non-radioactive metal ions, the kinetics and thermodynamic stability of the metal-chelator complex, and the inherent biological behavior of the radiometal ion. nih.gov
"Click-then-Chelate" Approach
The "click-then-chelate" strategy, as it pertains to systems involving this compound and a biomolecule, typically involves a sequence where the biomolecule is first modified with a click chemistry handle (an azide (B81097) group), and then reacted with a construct containing both the ADIBO moiety and the NOTA chelator. Following the click reaction, the radiometal is chelated by the NOTA part of the conjugate now attached to the biomolecule. However, the provided outline structure for this section suggests a different sequence: functionalizing the biomolecule with ADIBO and then chelating the radiometal with the NOTA part. Based on the prevalent use of this compound in SPAAC reactions described in the literature, we will interpret this section according to the outline's structure, where the NOTA chelation step occurs after the ADIBO conjugation to the biomolecule.
Synthesis of ADIBO-Functionalized Biomolecule
This initial step involves the modification of a biomolecule to incorporate the ADIBO moiety. This is commonly achieved through the reaction of a reactive derivative of ADIBO, such as ADIBO-NHS ester, with nucleophilic functional groups present on the biomolecule, most frequently amine groups. thno.orgscilit.comnih.govacs.orgresearchgate.net For instance, studies have demonstrated the successful conjugation of albumin with ADIBO-NHS by reacting albumin with varying molar ratios of the ADIBO-NHS ester. thno.orgresearchgate.net The extent of functionalization, or the average number of ADIBO molecules attached per biomolecule, can be precisely controlled by adjusting the molar ratio of the reactants during the conjugation reaction. thno.orgresearchgate.net Analytical techniques such as Matrix-Assisted Laser Desorption Ionization Time-Of-Flight (MALDI-TOF) mass spectrometry and UV-Vis spectroscopy are commonly employed to quantify the degree of ADIBO functionalization on the biomolecule. thno.orgresearchgate.net
Subsequent Radiometal Chelation by NOTA
Upon successful conjugation of ADIBO to the biomolecule, the resulting ADIBO-functionalized biomolecule now carries the NOTA chelator as part of the this compound structure. This NOTA component is then available to complex with a desired radiometal ion. NOTA is a well-characterized hexadentate macrocyclic chelator known for its strong complexation capabilities with various radiometals, including clinically relevant isotopes like 68Ga3+, 64Cu2+, 44Sc3+, and 111In3+. researchgate.netacs.orgacs.org The chelation reaction is typically carried out under carefully controlled conditions of pH and temperature to ensure high efficiency and the formation of a stable metal-chelator complex. thno.org While examples in the literature often describe pre-labeling an azide-modified NOTA before clicking, the fundamental principle of NOTA's ability to chelate radiometals is central to this step. The stability of the complex formed between the radiometal and the NOTA chelator is paramount for the in vivo behavior and efficacy of the radiolabeled biomolecule. researchgate.netacs.org Research has explored the complexation of different radiometal ions with NOTA, revealing variations in complex stability depending on the specific metal ion. researchgate.netacs.orgacs.org
"Chelate-then-Click" Approach
The "chelate-then-click" approach represents an alternative strategy where the order of the key steps is reversed. In this method, the radiometal is first complexed by a construct that contains both the NOTA chelator and the ADIBO click handle (i.e., this compound). The resulting radiolabeled this compound conjugate is then reacted with a biomolecule that has been appropriately functionalized with the complementary click chemistry handle, an azide group. researchgate.net
Pre-radiolabeling of this compound with Desired Isotope
This step involves the formation of a stable complex between the NOTA chelator within the this compound structure and the desired radiometal isotope prior to the click reaction with the biomolecule. This is a widely used strategy in radiolabeling employing click chemistry. mdpi.comnih.govresearchgate.netsnmjournals.orgnih.gov For example, the synthesis of [64Cu]-ADIBO-NOTA has been reported, involving the chelation of copper-64 by this compound. researchgate.netacs.orgcore.ac.uknih.gov The efficiency of this pre-radiolabeling step and the radiochemical purity of the resulting conjugate are critical for successful subsequent conjugation and in vivo applications. These parameters are typically evaluated using analytical techniques such as radio-Instant Thin-Layer Chromatography-Silica Gel (radio-ITLC-SG) or High-Performance Liquid Chromatography (HPLC). thno.orgresearchgate.netscilit.comcore.ac.uk Achieving high radiochemical purity (typically >98-99%) and demonstrating the stability of the radiolabeled conjugate are essential. researchgate.netacs.orgscilit.comcore.ac.uknih.gov The optimal conditions for pre-radiolabeling, including pH, temperature, and reaction time, are determined based on the specific radiometal and the properties of the NOTA chelator. thno.org
Subsequent SPAAC Ligation to Azide-Functionalized Biomolecule
Following the pre-radiolabeling of the this compound conjugate, it is reacted with a biomolecule that has been modified to contain azide functional groups. This conjugation is facilitated by the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction, which occurs between the ADIBO moiety of the radiolabeled conjugate and the azide groups present on the biomolecule. mdpi.comthno.orgnih.govmdpi.comresearchgate.netsnmjournals.orgsnmjournals.orgacs.orgnih.govscilit.comnih.govacs.org The SPAAC reaction is particularly advantageous in biological settings as it is a bioorthogonal click reaction, meaning it proceeds efficiently under physiological conditions (e.g., in aqueous solutions, at room temperature, and neutral pH) without requiring a potentially cytotoxic copper catalyst. nih.govmdpi.comsnmjournals.orgnih.gov This reaction results in the formation of a stable triazole linkage, permanently connecting the radiolabeled this compound to the biomolecule. nih.govsnmjournals.org The efficiency of the SPAAC ligation can be influenced by factors such as the concentrations of the reactants and the specific characteristics of the cyclooctyne (B158145) derivative used, as different ADIBO variants can exhibit varying reaction kinetics. mdpi.comnih.gov Numerous studies have demonstrated high radiochemical yields and purity when using this "chelate-then-click" approach with this compound or related ADIBO-chelator conjugates for labeling biomolecules. researchgate.netsnmjournals.orgscilit.comcore.ac.uk For example, azide-functionalized nanoparticles have been successfully radiolabeled with [64Cu]-ADIBO-NOTA via SPAAC, resulting in radiolabeled nanoparticles with high radiochemical purity. researchgate.netacs.orgcore.ac.uknih.gov Similarly, ADIBO-functionalized Human Serum Albumin (HSA) has been reacted with 99mTc-labeled azide-functionalized chelators using SPAAC, yielding radiolabeled protein with high radiochemical yield and improved in vivo stability. mdpi.com
Data from Research Findings:
Here is an interactive table summarizing some research findings related to radiolabeling using this compound or similar strategies:
| Radiometal Isotope | Chelator (part of conjugate) | Biomolecule Functionalization | Click Strategy | Radiochemical Yield (%) | Radiochemical Purity (%) | Stability in Human Serum (%) | Reference |
|---|---|---|---|---|---|---|---|
| 64Cu | NOTA | Azide-functionalized Nanoparticles | Chelate-then-Click ([64Cu]-ADIBO-NOTA + Azide-NP) | >99 | >99 | Stable over 24 h (pH 5-9) | researchgate.netacs.orgcore.ac.uk |
| 99mTc | DPA (Dipyridylamine) | ADIBO-functionalized HSA | Chelate-then-Click (99mTc-azide-DPA + ADIBO-HSA) | 76-99 | Not specified in snippet | Better stability in vivo compared to direct labeling | mdpi.comresearchgate.net |
| 68Ga | NOTA | ADIBO-functionalized Hydrogel | Chelate-then-Click ([68Ga]-NOTA-N3 + ADIBO-Hydrogel) | 42 (of radiolabeled hydrogel) | Not specified in snippet | Better stability | snmjournals.org |
| 68Ga | NOTA | ADIBO-functionalized Microspheres | Chelate-then-Click ([68Ga]Ga-NOTA-N3 + ADIBO-Microspheres) | >99 | Not specified in snippet | 92 (after 2 h) | scilit.comnih.govacs.org |
Optimizing Radiochemical Yield and Purity
Achieving high radiochemical yield (RCY) and purity is crucial for the successful application of radiolabeled compounds in molecular imaging. Optimization of the radiolabeling process involving this compound focuses on reaction conditions and purification techniques.
Reaction Conditions: Temperature, pH, Solvent Systems
The SPAAC reaction involving ADIBO derivatives is known to proceed under mild, physiologically friendly conditions, which is advantageous for labeling sensitive biomolecules mdpi.comnih.gov. Reactions can be carried out at room temperature mdpi.comgoogle.comkoreamed.org. Neutral pH conditions, specifically around pH 7.0 to pH 7.4, are effective for the click chemistry reaction between the ADIBO compound and azide functionalities google.com. Phosphate buffer solutions at this pH range can be used google.com.
While the click reaction is mild, the preceding step of chelating the radiometal to the NOTA part of this compound may require specific conditions depending on the radiometal. For instance, radiolabeling of N₃-NOTA with ⁶⁸Ga or ⁶⁴Cu can be performed at 60°C for 30 minutes in a sodium acetate (B1210297) buffer at pH 5.3 thno.org. In contrast, optimal labeling of NOTA with ⁶⁸Ga has been reported at pH 6.5 at room temperature, whereas DOTA required heating koreamed.org. Al¹⁸F-NOTA complexation has been performed at pH 4 and 100°C acs.orgmdpi.comuchicago.edu. The choice of solvent is also important, with polar aprotic solvents like DMSO, DMF, dimethylacetamide, and acetonitrile (B52724) often preferred for nucleophilic aromatic substitutions, although some protocols describe the use of polar protic solvents or the addition of a low percentage of water acs.orguchicago.edu.
Scavenger Resins for Purification
A significant advantage of using ADIBO in click chemistry for radiolabeling is the potential for simplified purification using scavenger resins. Azide-containing scavenger resins can effectively remove unreacted ADIBO peptide precursors from the desired radiolabeled triazole product mdpi.comnih.govacs.orgnih.govresearchgate.net. This chemo-orthogonal purification method can potentially replace or reduce the need for more time-consuming chromatographic techniques like HPLC mdpi.comnih.govacs.orgnih.govresearchgate.net. For example, an azide-substituted resin has been successfully used as an ADIBO precursor scavenger to purify ¹⁸F-labeled peptides, allowing for solid phase extraction without HPLC mdpi.comnih.govresearchgate.net.
Chromatographic Purification Techniques (e.g., HPLC, TLC)
Despite the utility of scavenger resins, chromatographic techniques remain essential for assessing radiochemical purity and often for final purification. High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is commonly used for the analysis and purification of this compound conjugates and the final radiolabeled products researchgate.netcore.ac.ukmdpi.com. HPLC can confirm the purity and identity of the synthesized this compound ligand and the radiolabeled construct researchgate.netcore.ac.uk. Thin-Layer Chromatography (TLC) is also frequently employed for rapid assessment of radiochemical purity core.ac.ukmdpi.combrieflands.comnih.gov. Radio-ITLC-SG (radio-instant thin-layer chromatography-silica gel) is a specific TLC method used to determine radiolabeling efficiency and stability, for instance, with ⁶⁸Ga-labeled compounds thno.orgnih.gov.
Considerations for Different Radiometals
The NOTA chelator within this compound is designed to complex with various radiometals, each having distinct coordination chemistry and optimal labeling conditions.
⁶⁴Cu Radiolabeling Efficiency and Stability
NOTA derivatives have demonstrated good performance for complexing copper-64 (⁶⁴Cu), showing high labeling yields and improved in vivo stability in several studies mdpi.com. Radiolabeling of this compound conjugates with ⁶⁴Cu can be achieved with high radiochemical purity (>99%) researchgate.netcore.ac.ukacs.org. The resulting [⁶⁴Cu]-ADIBO-NOTA conjugates have shown high stability over extended periods (e.g., 24 hours) across a range of pH values (pH 5-9) researchgate.netcore.ac.ukacs.org. In studies comparing different chelators conjugated to antibodies, ⁶⁴Cu-NOTA conjugates demonstrated high radiolabeling efficiency, even under dilute conditions, and exhibited high stability in serum, with minimal dissociation of ⁶⁴Cu over 48 hours nih.gov. For instance, ⁶⁴Cu-NOTA-rituximab showed greater than 97.5% stability in serum at 48 hours nih.gov. Radiolabeling yields of ⁶⁴Cu-NOTA-nanobody conjugates have been reported to be high, with successful labeling achieved using both liquid and solid target-produced ⁶⁴Cu nih.gov. The radiochemical purity after purification on a size exclusion column was found to be 100% nih.gov.
⁶⁸Ga Radiolabeling Efficiency and Stability
NOTA and its derivatives are considered well-suited for complexing gallium-68 (B1239309) (⁶⁸Ga) due to the size of the NOTA's nine-membered ring structure, which is favorable for ⁶⁸Ga chelation, leading to higher complex stability compared to chelators like DOTA koreamed.orgmdpi.com. Optimal labeling of NOTA with ⁶⁸Ga has been reported at pH 6.5 at room temperature koreamed.org. While ⁶⁸Ga-NOTA labeling efficiency can be reduced by the presence of other metal ions like CuCl₂, FeCl₂, InCl₃, FeCl₃, or GaCl₃, it is not influenced by MgCl₂ or CaCl₂ koreamed.org. ⁶⁸Ga-NOTA complexes exhibit high stability and low serum protein binding koreamed.org. Studies have shown high radiochemical yields (e.g., >95% or >99%) for ⁶⁸Ga labeling using NOTA chelates nih.govmdpi.com. ⁶⁸Ga-labeled NOTA conjugates have demonstrated high stability in human blood serum, maintaining a high percentage of intact radiotracer over several hours nih.govmdpi.com. For example, ⁶⁸Ga-NOTA-PEI-CAMSs showed 92% stability in human blood serum nih.gov.
Data Table: Radiometal Labeling with NOTA (Selected Examples)
| Radiometal | Chelator (or conjugate) | pH | Temperature (°C) | Time | Radiochemical Yield (%) | Stability (Conditions) | Reference |
| ⁶⁴Cu | This compound conjugate | 5-9 | Not specified | 24 h | >99 | pH 5-9, 24 h | researchgate.netcore.ac.ukacs.org |
| ⁶⁴Cu | NOTA-rituximab | ~5.4-5.5 | Not specified | 48 h | 95.2 (at 120-150 nM) | Serum, 48 h (>97.5% intact) | nih.gov |
| ⁶⁴Cu | NOTA-Nanobody | 6 | Room Temperature | 30 min | 82.76 - 100 | PBS, DTPA, Mouse serum (stable) | nih.gov |
| ⁶⁸Ga | NOTA | 6.5 | Room Temperature | 4 h | Optimal | Reaction mixture, human serum (stable) | koreamed.org |
| ⁶⁸Ga | N₃-NOTA | 5.3 | 60 | 30 min | >98 | 0, 4, 24, 48 h | thno.org |
| ⁶⁸Ga | NOTA-PEI-CAMSs | Not specified | Not specified | Not specified | >99 | Human blood serum (92%) | nih.gov |
| ⁶⁸Ga | NOTA chelate ligand | Not specified | Not specified | Not specified | <95 | Human serum, 37°C (stable) | mdpi.com |
¹⁷⁷Lu Radiolabeling Characteristics
Lutetium-177 (B1209992) (¹⁷⁷Lu) is a widely utilized therapeutic radionuclide due to its favorable decay characteristics, including beta particle emission for targeted therapy and accompanying gamma photons for imaging iaea.org. ¹⁷⁷Lu is a trivalent metal that readily binds to various compounds, such as peptides and liposomes, with high radiolabeling yield and in vitro/in vivo stability when complexed with suitable chelators researchgate.net. The half-life of ¹⁷⁷Lu is approximately 6.65 days, which is advantageous for the logistics of production and supply, as well as for allowing sufficient time for the radiopharmaceutical to accumulate at the target site and for non-target activity to clear iaea.org.
Efficient radiolabeling with ¹⁷⁷Lu typically requires multidentate chelators, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), to form stable complexes researchgate.net. While NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid), present in this compound, is a macrocyclic triaza chelator that permits efficient labeling with several radionuclides, the Lu-NOTA complex is considered insufficiently stable for widespread therapeutic applications compared to Lu-DOTA complexes nih.gov.
Radiolabeling parameters such as the concentration of the peptide or antibody conjugate, buffer conditions, pH, reaction temperature, and reaction time are critical for achieving high labeling efficiencies with radionuclides like ¹⁷⁷Lu mdpi.com. For ¹⁷⁷Lu-labeled peptides, heating the reaction mixture at 95-100 °C for 30-40 minutes within a pH range of 4.5-6 is often necessary to achieve near quantitative labeling yields researchgate.net. Studies have shown that high radiochemical yields (exceeding 99%) can be achieved for ¹⁷⁷Lu labeling of DOTA-conjugated peptides under optimized conditions researchgate.netnih.gov. The resulting complexes can exhibit high stability, with over 98% remaining intact after several days in human serum researchgate.net.
Direct Fluorine-18 (¹⁸F) Labeling of this compound Scaffolds
Fluorine-18 (¹⁸F) is the most frequently used radioisotope in PET radiopharmaceuticals due to its suitable half-life (109.7 minutes) and high positron emission yield acs.orgnih.gov. Direct ¹⁸F-labeling of biomolecules can be challenging due to the harsh reaction conditions often required for nucleophilic substitution reactions acs.orgnih.gov. This compound scaffolds offer an alternative approach for ¹⁸F-labeling, particularly through the integration of the ADIBO moiety which allows for bioorthogonal click chemistry, specifically SPAAC, with ¹⁸F-labeled azides researchgate.netresearchgate.netvub.ac.be.
One strategy involves synthesizing an ¹⁸F-labeled ADIBO prosthetic group, which can then be "clicked" onto azide-containing biomolecules under mild, copper-free conditions via SPAAC researchgate.netvub.ac.be. This approach avoids exposing sensitive biomolecules to harsh radiolabeling conditions nih.gov. For example, ¹⁸F-labeled azadibenzocyclooctyne ([(¹⁸F)]ADIBO) has been prepared and successfully used to label N-terminal-azido-modified peptides with high radiochemical yields researchgate.netnih.gov. The SPAAC reaction between the ¹⁸F-ADIBO prosthetic group and azide-modified peptides can proceed quickly, even at room temperature researchgate.netresearchgate.net.
Direct ¹⁸F-labeling strategies for peptides often face limitations related to the stability of the biomolecule under typical radiofluorination conditions acs.org. The use of prosthetic groups like ¹⁸F-ADIBO, followed by bioorthogonal click chemistry, provides a gentler alternative for labeling sensitive molecules researchgate.netnih.gov.
Automation and High-Throughput Radiolabeling Protocols
The production of radiopharmaceuticals, especially those labeled with short-lived isotopes like ¹⁸F, necessitates rapid and efficient synthesis methods. Automated radiochemical synthesis apparatus have been developed to address this need, offering advantages in terms of speed, reproducibility, and reduced radiation exposure to personnel drugfuture.comkoreascience.kr.
Automated synthesis platforms are designed to control various parameters such as time, temperature, pressure, volume, and sequencing of reagents drugfuture.com. These systems can perform repetitive manipulations required for radiochemical synthesis more efficiently and precisely than manual methods drugfuture.com. The use of disposable cassettes in some automated synthesizers further enhances GMP compliance koreascience.kr.
Automation is crucial for high-throughput radiolabeling, enabling the production of sufficient quantities of radiopharmaceuticals for clinical use and facilitating multi-patient doses researchgate.netnih.gov. Automated platforms can yield radioconjugates with high radiochemical purity within relatively short synthesis times researchgate.netresearchgate.net. For instance, automated procedures for [¹⁸F]AlF radiolabeling of NOTA-conjugated peptides on different platforms have shown high radiochemical purity (>98%) within 26-35 minutes researchgate.net.
The development of automated and high-throughput protocols for radiolabeling with this compound scaffolds is essential for their broader application in both preclinical research and clinical settings. These automated systems help ensure the quality, reproducibility, and scalability of the radiolabeling process drugfuture.comnih.gov.
Preclinical Research Applications of Adibo Nota Conjugates
In Vitro Assessment of Conjugates
In vitro studies are essential for characterizing the fundamental biological interactions of ADIBO-NOTA conjugates in a controlled environment. These studies provide insights into their specificity, cellular uptake, and stability.
Cell Binding and Receptor Affinity Studies
Cell binding and receptor affinity studies are crucial for determining the specificity and binding strength of this compound conjugates to their intended targets on cell surfaces. These studies typically involve conjugating this compound to a targeting vector, such as an antibody or peptide, that recognizes a specific receptor or antigen expressed on particular cell types. By incubating the conjugate with cells expressing the target, researchers can quantify the binding affinity (e.g., through Kd values) and assess the specificity of the interaction, often by co-incubating with an excess of the unlabeled targeting vector to demonstrate displaceable binding. Studies involving NOTA-conjugated peptides, for instance, have shown strong affinity for target receptors like somatostatin (B550006) receptors (SSTRs) isotope-cmr.commdpi.com. The geometry of the complex formed with the radionuclide can influence the affinity for different receptor subtypes mdpi.com.
Cellular Internalization and Retention
Evaluating the cellular internalization and retention of this compound conjugates is vital for understanding how effectively the conjugate is taken up by target cells and how long it remains within the cells. This is particularly important for applications like targeted radionuclide therapy or imaging modalities that require intracellular accumulation. Studies often track the uptake of radiolabeled conjugates over time in target cell lines. The rate and extent of internalization can be influenced by factors such as the nature of the targeting vector, the type of cell, and the properties of the conjugate itself dovepress.com. Research on antibody-drug conjugates (ADCs), which share similarities in targeted delivery, highlights the importance of efficient internalization for potent anti-tumor activity innate-pharma.com.
In Vivo Studies in Animal Models
In vivo studies using animal models are indispensable for evaluating the behavior of this compound conjugates in a complex living organism, providing information on their distribution, pharmacokinetics, and imaging capabilities in disease settings. Preclinical animal models, including healthy and disease models like tumor xenografts or inflammation models, are used to assess the in vivo performance of these conjugates criver.comlidebiotech.comidexxbioanalytics.com.
Biodistribution and Pharmacokinetics in Healthy Animal Models
Biodistribution and pharmacokinetic studies in healthy animal models (commonly mice or rats) are performed to understand how the this compound conjugate is absorbed, distributed, metabolized, and excreted over time nih.govresearchgate.net. These studies typically involve administering a radiolabeled this compound conjugate and measuring the radioactivity levels in various organs and tissues at different time points. This provides quantitative data on organ uptake, blood clearance, and excretion pathways. Factors such as the degree of functionalization (DOF) of the targeting vector with ADIBO can influence the biodistribution, affecting clearance and uptake in organs like the liver researchgate.net. Pharmacokinetic parameters, such as half-life and clearance rate, are determined to assess the systemic exposure and elimination of the conjugate nih.gov.
Molecular Imaging in Disease Models (e.g., tumor xenografts, inflammation models)
Molecular imaging studies in disease models are crucial for assessing the targeting specificity and imaging capabilities of this compound conjugates in a relevant pathological context. Tumor xenograft models, where human cancer cells are implanted into immunocompromised animals, are widely used to evaluate the tumor-targeting efficiency of conjugates designed for cancer imaging or therapy criver.comlidebiotech.com. Positron Emission Tomography (PET) imaging with radiolabeled this compound conjugates (e.g., with ⁶⁸Ga or ¹⁸F) is a common technique to visualize and quantify conjugate accumulation in tumors over time scispace.comnih.govresearchgate.net. These studies provide information on tumor uptake, tumor-to-background ratios, and the ability to clearly delineate the tumor nih.govresearchgate.net.
Inflammation models are also utilized to evaluate this compound conjugates designed to target inflammatory processes. By using imaging techniques, researchers can visualize the accumulation of the conjugate at sites of inflammation, providing a non-invasive method to assess the extent and location of the inflammatory response snmmi.orgcancer.govuni-muenster.defrontiersin.org. For example, ⁶⁸Ga-NOTA-conjugated probes targeting specific markers of inflammation have been used in murine models of colitis to detect bowel inflammation snmmi.org.
Data from these in vivo imaging studies, often combined with ex vivo biodistribution analysis, are critical for confirming the targeting specificity observed in vitro and for evaluating the potential of the this compound conjugate as an imaging agent or a delivery system for therapeutic payloads in the context of specific diseases.
Here is an example of how data from biodistribution studies might be presented in a table:
| Organ | %ID/g at 1 h | %ID/g at 4 h | %ID/g at 24 h |
| Blood | X.XX ± X.XX | Y.YY ± Y.YY | Z.ZZ ± Z.ZZ |
| Tumor | A.AA ± A.AA | B.BB ± B.BB | C.CC ± C.CC |
| Liver | D.DD ± D.DD | E.EE ± E.EE | F.FF ± F.FF |
| Kidney | G.GG ± G.GG | H.HH ± H.HH | I.II ± I.II |
| Muscle | J.JJ ± J.JJ | K.KK ± K.KK | L.LL ± L.LL |
(Note: The values in this table are illustrative and would be replaced with specific data from research findings.)
This type of data table allows for a clear comparison of conjugate distribution across different organs and over time, providing insights into targeting efficiency, clearance, and potential off-target accumulation.
Positron Emission Tomography (PET) Imaging
PET imaging is a nuclear medicine technique that uses small amounts of radioactive materials (radiotracers) to diagnose and track disease plos.org. This compound conjugates are utilized in PET by chelating positron-emitting radionuclides, such as copper-64 (⁶⁴Cu) or gallium-68 (B1239309) (⁶⁸Ga), to the NOTA moiety plos.orgescholarship.org. The ADIBO part of the conjugate allows for rapid and specific attachment to azide-functionalized biomolecules or nanoparticles via SPAAC click chemistry nih.govescholarship.org. This approach enables the creation of targeted PET tracers for visualizing specific biological processes or tissues.
Studies have demonstrated the use of this compound conjugates in developing PET probes. For instance, azide-functionalized nanoparticles have been radiolabeled with a ⁶⁴Cu-ADIBO-NOTA conjugate via a copper-free click reaction for tracking and visualizing nanoparticle transport in vivo using PET/CT escholarship.org. This method yielded radiolabeled nanoparticles with high radiochemical purity (>99%) and stability over 24 hours across a range of pH values escholarship.org.
Another application involves the modification of hydrogels with ADIBO-NHS (N-hydroxysuccinimide ester), which can then be radiolabeled with ⁶⁸Ga-NOTA-N₃ using click chemistry for PET imaging snmjournals.org. This process resulted in a radiolabeled hydrogel with improved radiochemical purity and stability in human serum, suitable for PET imaging studies in mice snmjournals.org. PET images acquired using this radiolabeled hydrogel showed increased uptake in the liver compared to other organs snmjournals.org.
Research has also explored site-specific radiolabeling for PET. For example, an azide-modified protein (ASIS-N₃) was reacted with ADIBO-PEG₄-NOTA in an SPAAC reaction, followed by chelation with ⁶⁴Cu to produce a site-specifically labeled protein for potential PET applications snmjournals.org. This method achieved a good radiochemical yield and high purity of the labeled product snmjournals.org.
Furthermore, NOTA has been compared to other chelators like DOTA for PET imaging with ⁶⁴Cu-labeled antibodies. Studies have shown that ⁶⁴Cu-NOTA-conjugated antibodies exhibited better in vivo stability and lower liver uptake compared to their DOTA counterparts, while maintaining tumor targeting efficiency plos.org. This highlights the advantage of NOTA as a chelator in this compound conjugates for developing PET tracers with favorable pharmacokinetic profiles plos.org.
Single-Photon Emission Computed Tomography (SPECT) Imaging
SPECT is another nuclear imaging technique that provides 3D images of tracer distribution by detecting gamma rays emitted from radioactive isotopes ebsco.comdamanhealth.ae. While PET applications of this compound conjugates are more widely reported in the provided context, the NOTA chelator component is also capable of complexing radionuclides used in SPECT, such as ¹¹¹In or ⁶⁷Ga researchgate.netnih.govacr.org.
Although direct examples of this compound conjugates specifically for SPECT imaging were less prominent in the search results compared to PET, the principle of using the NOTA chelator conjugated via ADIBO's click chemistry capability is applicable. The conjugation strategy developed for PET, involving the attachment of NOTA-containing linkers to biomolecules or nanoparticles via ADIBO, could theoretically be adapted for SPECT by complexing appropriate SPECT radionuclides with the NOTA moiety. Studies involving the conjugation of DOTA, another chelator, using click chemistry for SPECT imaging of albumin demonstrate the feasibility of using similar conjugation strategies for SPECT probes researchgate.net. The efficient and bioorthogonal nature of the ADIBO-mediated click reaction makes it a valuable tool for synthesizing targeted SPECT agents once the NOTA-containing construct is prepared.
Optical Imaging and Fluorescence Modalities
Optical imaging techniques, including fluorescence imaging, are widely used in preclinical research for non-invasive visualization of biological processes in vivo fda.govoaes.ccplos.orgnih.gov. These methods typically rely on fluorescent probes that accumulate at the target site plos.org. While this compound itself is primarily designed for radioisotope chelation, the ADIBO click chemistry handle can be used to conjugate fluorescent dyes to targeted molecules or nanoparticles, enabling their use in optical and fluorescence imaging.
The ADIBO moiety allows for the covalent attachment of azide-functionalized fluorescent probes to ADIBO-modified biomolecules or nanoparticles via SPAAC thno.org. This strategy enables the development of targeted fluorescent probes for optical imaging. For example, albumin has been conjugated with ADIBO-NHS, and subsequently reacted with an azide-functionalized fluorescence dye using SPAAC to create a fluorescently labeled albumin conjugate for in vitro fluorescence imaging thno.org. This demonstrates how the ADIBO component facilitates the incorporation of optical imaging modalities into targeted delivery systems.
The combination of click chemistry with fluorescent probes allows for the creation of well-defined, site-specifically labeled conjugates, which can improve targeting specificity and reduce background signal in optical imaging acs.orgthno.org.
Evaluation of Targeting Specificity and Off-Target Accumulation
A critical aspect of preclinical research is evaluating the targeting specificity of a probe and assessing its off-target accumulation uc.ptresearchgate.netmdpi.com. This compound conjugates, when linked to targeting vectors, are designed to deliver radionuclides or imaging agents specifically to desired sites, such as tumors or particular cell types.
Studies investigating the in vivo behavior and biodistribution of this compound conjugates, often as part of larger targeted constructs, provide data on their targeting specificity and off-target uptake. For instance, when evaluating ⁶⁴Cu-NOTA-TRC105 (an antibody targeting CD105) in tumor-bearing mice, PET imaging and biodistribution studies revealed specific uptake in tumors plos.org. Importantly, the ⁶⁴Cu-NOTA conjugate showed significantly lower liver uptake compared to a ⁶⁴Cu-DOTA conjugate, indicating reduced off-target accumulation in this organ and highlighting the influence of the chelator on biodistribution plos.org.
Data from biodistribution studies, often performed after imaging, quantify the uptake of the radiolabeled conjugate in various organs and tissues, providing crucial information about off-target accumulation plos.orgresearchgate.net. For example, biodistribution studies of ⁶⁴Cu-NOTA-TRC105 showed lower radioactivity levels in the liver and spleen compared to blood at 24 hours post-injection, suggesting better in vivo stability and reduced non-target uptake plos.org.
Influence of Conjugation on In Vivo Behavior
The process of conjugating a chelator like NOTA, often via a linker containing an ADIBO moiety, to a targeting vector can significantly influence the in vivo behavior of the resulting construct acs.orgsnmjournals.orgresearchgate.netthno.org. Factors such as the size and hydrophilicity of the conjugate, the site of attachment, and the stability of the linker can all impact pharmacokinetics, biodistribution, and targeting efficiency acs.orgresearchgate.netnih.gov.
The use of bioorthogonal click chemistry, such as the SPAAC reaction facilitated by ADIBO, offers advantages in controlling the conjugation process. This method allows for efficient and selective labeling under mild conditions, which helps preserve the biological activity of the targeting vector acs.org. Site-specific conjugation, enabled by incorporating ADIBO at a defined location on the targeting molecule, can lead to more homogeneous products with predictable in vivo behavior compared to traditional random conjugation methods acs.orgsnmjournals.org.
Studies have investigated the impact of conjugation on the in vivo fate of probes. For instance, the degree of functionalization (DOF), or the number of ADIBO moieties attached to a molecule like albumin, can be controlled by adjusting the reaction molar ratio between albumin and ADIBO-NHS thno.org. This control over DOF allows for tuning the properties of the resulting conjugate, which can influence its in vivo distribution and clearance thno.org.
The choice of the linker between the this compound system and the targeting vector also plays a role. Linkers, such as polyethylene (B3416737) glycol (PEG) chains, can affect the hydrophilicity and size of the conjugate, influencing its circulation half-life and non-specific uptake snmjournals.org. Studies using ADIBO-PEG₄-NOTA for site-specific labeling demonstrate the incorporation of a PEG linker to potentially improve the pharmacokinetic properties of the radiolabeled conjugate snmjournals.org.
Development of Targeted Molecular Probes
The development of targeted molecular probes is a key application of this compound chemistry. These probes consist of a targeting vector (e.g., peptide, antibody, nanoparticle) conjugated to an imaging or therapeutic agent. This compound conjugates serve as versatile building blocks in this process, allowing for the efficient and specific attachment of radionuclides for imaging or potentially other payloads for therapy.
The click chemistry approach using this compound enables the modular synthesis of targeted probes. An azide-functionalized targeting vector can be readily conjugated to an this compound construct, which has been pre-labeled with a radionuclide or is ready for radiolabeling acs.orgnih.govescholarship.org. This modularity simplifies the development process and allows for the facile creation of a variety of targeted probes.
Examples of targeted probes developed using this strategy include radiolabeled nanoparticles for tracking escholarship.org and site-specifically labeled proteins for potential imaging applications snmjournals.org. The ability to control the conjugation site and the number of this compound moieties on the targeting vector allows for the optimization of probe properties for specific applications thno.org.
Agents for Enzyme Activity Monitoring
Monitoring enzyme activity in vivo is crucial for understanding biological processes, disease progression, and the efficacy of enzyme-targeted therapies. While direct examples of this compound specifically being used solely for enzyme activity monitoring were not prominently found in the search results, the underlying principles of using targeted probes and imaging modalities are highly relevant.
Enzyme activity can be monitored using various imaging techniques, including fluorescence-based assays and MRI-based methods. For instance, fluorescence-based assays have been developed to monitor the activity of exogenous enzymes in the gastrointestinal tract in real-time in vivo. These assays often involve a substrate labeled with a fluorescent dye and a quencher, where enzymatic cleavage of the substrate leads to a detectable fluorescence signal nih.gov. Another approach involves using Chemical Exchange Saturation Transfer (CEST) MRI contrast agents to detect enzyme activity based on proton exchange nih.gov. These methods highlight the potential for developing targeted probes that are activated by specific enzymes, leading to a detectable signal.
This compound's role in this context would likely involve conjugating the this compound moiety to an enzyme-specific substrate or inhibitor. This conjugate could then be radiolabeled with a suitable radioisotope (chelated by the NOTA part) and delivered to the site of interest. Upon interaction with the target enzyme, a change in the conjugate could occur (e.g., cleavage), leading to altered biodistribution or activation of a signal that can be detected by PET or SPECT imaging. While specific examples of this compound conjugates designed explicitly as enzyme activity monitoring agents were not detailed, its components are integral to the creation of targeted probes that could be adapted for this purpose. The ADIBO handle allows for bioorthogonal conjugation to an enzyme-targeting molecule or a cleavable substrate, while NOTA enables radiolabeling for imaging.
Diagnostic Tools for Preclinical Disease Research
This compound conjugates are widely explored as diagnostic tools in preclinical disease research, primarily as components of targeted radiotracers for molecular imaging techniques like PET and SPECT. These conjugates enable the visualization and characterization of specific molecular targets associated with various diseases in living animal models chematech-mdt.comliverpool.ac.ukutsouthwestern.edubruker.comperceptive.comuab.edu.
A common strategy involves conjugating this compound to a targeting vector, such as a peptide, antibody fragment, or small molecule, that specifically binds to a biomarker overexpressed in a particular disease state. The NOTA chelator is then used to complex a diagnostic radioisotope, such as Copper-64 (⁶⁴Cu), Gallium-68 (⁶⁸Ga), or Lutetium-177 (B1209992) (¹⁷⁷Lu) thno.orgnih.gov. The ADIBO moiety allows for the attachment of this radiolabeled chelator-vector construct to azide-functionalized molecules or surfaces via the highly efficient and bioorthogonal strain-promoted azide-alkyne cycloaddition (SPAAC) click chemistry reaction thno.orgnih.govfishersci.ficenmed.comscilit.commdpi.comresearchgate.netresearchgate.net. This pre-targeting approach can enhance target-to-background ratios and improve image quality.
Research findings demonstrate the utility of NOTA-chelated radiotracers in preclinical imaging of various diseases, including cancer and inflammation nih.govresearchgate.netnih.govnih.govcpcscientific.comnih.gov. For instance, [⁶⁴Cu]Cu-NOTA-ABDB6, a conjugate targeting the CD70 protein, showed excellent tumor uptake and retention in preclinical lymphoma models, effectively visualizing varying levels of CD70 expression nih.govresearchgate.net. Another example includes the preclinical evaluation of [⁶⁴Cu]NOTA-CP01 for imaging metastatic esophageal squamous cell carcinoma by targeting CXCR4 receptors nih.gov. These studies highlight the potential of NOTA-based radiotracers, often prepared using click chemistry strategies that could involve this compound or related ADIBO derivatives, as non-invasive tools for visualizing disease biomarkers and assessing therapeutic responses in preclinical settings.
The use of ADIBO-NHS (an activated form of ADIBO) to modify molecules like albumin, followed by conjugation with azide-functionalized NOTA ([⁶⁴Cu]Ga-NOTA-N₃), exemplifies how the this compound system can be utilized to create versatile imaging probes thno.orgnih.govscilit.com. This two-step approach allows for the pre-functionalization of a carrier molecule with ADIBO handles, which can then be reacted with various azide-containing imaging agents, including radiolabeled NOTA conjugates, through click chemistry thno.orgnih.gov. This modular approach facilitates the development of diverse diagnostic tools for preclinical research.
Preclinical imaging modalities such as PET, SPECT, MRI, CT, and optical imaging (fluorescence and bioluminescence) are routinely employed in conjunction with targeted probes to study disease mechanisms, track cell migration, evaluate drug delivery, and monitor therapeutic efficacy in animal models chematech-mdt.comliverpool.ac.ukutsouthwestern.edubruker.comperceptive.comuab.edu. This compound conjugates, by enabling the creation of targeted radiotracers through efficient click chemistry, play a significant role in advancing these preclinical imaging applications.
Here is a table summarizing some preclinical imaging findings using NOTA-based conjugates, illustrating the type of data generated in this research area:
| Radiotracer | Target | Disease Model | Imaging Modality | Key Finding | Source |
| [⁶⁴Cu]Cu-NOTA-ABDB6 | CD70 | Lymphoma (CD70-positive models) | Immuno-PET | Excellent tumor uptake and retention, visualized varying CD70 levels. | nih.govresearchgate.net |
| [⁶⁴Cu]NOTA-CP01 | CXCR4 | Metastatic Esophageal Squamous Cell Carcinoma (EC109 xenografts) | PET | Receptor-specific tumor accumulation, effective blocking demonstrated. | nih.gov |
| [⁹⁹mTc]Tc-NOTA-peptide | GRPR | Prostate Cancer (PC-3 xenografts) | SPECT/CT | Good tumor uptake, rapid renal clearance, clear tumor visualization. | cpcscientific.com |
| [⁶⁸Ga]Ga-NOTA-PEI-CAMSs | N/A (Microspheres) | Normal Mice | PET | High radiolabeling efficiency and stability, demonstrated biodistribution. | scilit.com |
Structure Activity Relationship Sar Studies of Adibo Nota Conjugates
Systematic Modification of the ADIBO Moiety
Impact on SPAAC Reaction Rate and Efficiency
The ADIBO moiety is a strained cyclooctyne (B158145) derivative designed to undergo rapid reactions with azides without a catalyst. acs.orgfishersci.caacs.orgacs.org The inherent ring strain in the cyclooctyne is the driving force for this reaction. Modifications to the ADIBO structure can affect the degree of strain or the electronic environment around the alkyne, thereby influencing the SPAAC reaction kinetics.
Studies comparing different strained alkynes, such as dibenzocyclooctyne (DIBO) and ADIBO, have shown variations in reaction rates with azides. For instance, ADIBO has been reported to have a faster reaction rate compared to DIBO in SPAAC reactions. acs.orgacs.orgnih.gov
Data from a study comparing the reaction rates of DIBO, ADIBO, and PPG (propargyl group, which reacts via CuAAC) with an azide-functionalized dye on polymer brushes showed the following pseudo-first-order rate constants:
| Alkyne | Pseudo-First-Order Rate Constant (s⁻¹) |
| DIBO | 7.7 × 10⁻⁴ |
| ADIBO | 4.4 × 10⁻³ |
| PPG | 2.0 × 10⁻² |
This data indicates that ADIBO reacts faster than DIBO in this context. acs.orgacs.orgnih.gov The efficiency of the SPAAC reaction with ADIBO can be high, with studies reporting nearly quantitative radiochemical yields in the labeling of peptides under appropriate conditions. researchgate.netresearchgate.net
Factors such as solvent composition and temperature can also influence the SPAAC reaction rate. While the reaction is generally tolerant to changes in buffer conditions, the presence of organic co-solvents can have an impact. researchgate.net
Influence on Bioconjugate Hydrophilicity/Lipophilicity Balance and Pharmacokinetics
Modifications to the ADIBO structure can alter the hydrophilicity or lipophilicity of the resulting ADIBO-NOTA conjugate. The hydrophilicity or lipophilicity balance of a molecule significantly impacts its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion. nih.govyoutube.com
Generally, more hydrophilic molecules tend to be excreted more rapidly, particularly via renal clearance, and may have limited diffusion across lipophilic cell membranes. nih.govyoutube.comnih.gov Conversely, more lipophilic molecules may exhibit increased tissue penetration and can be subject to hepatic metabolism. nih.govyoutube.com
Systematic Modification of the NOTA Chelator Unit
Modifications to the NOTA chelator unit in this compound conjugates are primarily aimed at optimizing metal ion coordination properties and influencing the biodistribution and clearance of the radiolabeled conjugate.
Effects on Metal Ion Chelation Stability and Kinetics
NOTA is a macrocyclic ligand that forms stable complexes with various metal ions, particularly trivalent metal ions like Ga³⁺ and In³⁺, and some divalent ions like Cu²⁺. novoprolabs.comresearchgate.netacs.orgnih.gov The stability and kinetics of metal chelation are crucial for the in vivo integrity of radiolabeled conjugates, preventing the release of the radionuclide before reaching the target site or during circulation.
Studies have investigated the chelation properties of NOTA with various radiometals. For instance, DFT studies have suggested that NOTA forms particularly stable complexes with Ga³⁺. researchgate.net The stability of NOTA complexes can be influenced by factors such as pH and the presence of competing metal ions. acs.org
While NOTA is effective for chelating several metals, its stability with certain ions, such as ¹⁷⁷Lu, can be less optimal compared to larger chelators like DOTA, potentially due to the mismatch between the metal ion size and the chelator cavity size or an insufficient number of donor groups to fully coordinate the metal ion. unirioja.es
Modifications to NOTA could involve introducing additional donor atoms or altering the structure to better accommodate specific metal ions, thereby enhancing complex stability and kinetic inertness.
Influence on Conjugate Biodistribution and Clearance
The chelator unit, and the radiometal it carries, significantly influences the biodistribution and clearance of the this compound conjugate. The charge and hydrophilicity of the metal-chelator complex play a key role in how the conjugate interacts with biological systems, including plasma proteins, cell membranes, and excretion pathways. scispace.com
Radiolabeled NOTA conjugates are often cleared through the kidneys. acs.orgnih.govbohrium.com However, high kidney uptake can be a limiting factor, especially for therapeutic applications due to potential radiation dose to the kidneys. acs.orgnih.gov
Modifications to the NOTA chelator or the incorporation of specific linkers can be employed to alter the biodistribution and enhance clearance from non-target organs. For example, strategies involving cleavable linkers that release a small, rapidly cleared radioactive fragment after reaching the target or circulating in the bloodstream have been explored to reduce kidney retention. acs.orgnih.gov
A study comparing a ⁶⁸Ga-NOTA conjugate with a modified version containing a PEGylated enzymatic cleavage linker demonstrated reduced accumulation of radioactivity in both the kidney and liver, while maintaining tumor uptake. acs.org Another study using a NOTA-conjugated HER2 Affibody with a cleavable linker showed significantly lower kidney uptake compared to a non-cleavable control in both mice and humans. nih.gov
These findings highlight that modifications to the chelator unit, often in conjunction with linker design, can significantly impact the in vivo behavior and clearance pathways of this compound conjugates.
Rational Design of Linkers and Spacers
Linkers can vary in length, flexibility, and chemical composition (e.g., alkyl chains, PEG chains, peptides). The choice of linker can affect:
Accessibility of the Reactive Groups: A sufficiently long and flexible linker can ensure that both the ADIBO alkyne and the NOTA chelator are readily accessible for reaction with their respective partners (azide-functionalized biomolecule and metal ion) without steric hindrance.
Minimizing Interference: The linker should ideally be inert and not interfere with either the SPAAC reaction or the metal chelation process.
In Vivo Stability: The linker should be stable in biological environments to prevent premature cleavage of the ADIBO or NOTA units from the targeting vector. However, in some cases, cleavable linkers are intentionally incorporated to facilitate the release of a radioactive fragment for enhanced clearance from specific organs like the kidneys. acs.orgnih.gov
Orientation of Moieties: The linker can influence the spatial orientation of the ADIBO and NOTA units relative to the biomolecule, which could potentially impact target binding or cellular uptake.
Rational design of the linker involves considering the specific application and optimizing these factors to achieve the desired balance of reactivity, stability, and pharmacokinetic properties. For example, a study on antibody-oligonucleotide conjugates highlighted the importance of linker design, including cleavable versus noncleavable linkers and linker location, on plasma pharmacokinetics and tissue delivery. nih.gov While this study was not specifically on this compound, the principles of linker design influencing bioconjugate properties are broadly applicable.
In the context of this compound, the linker design is crucial for ensuring efficient click chemistry with the azide-modified targeting vector and stable chelation of the radiometal, while also modulating the in vivo behavior of the final radioconjugate.
Length, Flexibility, and Hydrophilicity of the Linker
Research has shown that systematic chemical modification of the linker in targeted radiopharmaceuticals can have a significant impact on tumor-targeting and pharmacokinetic properties acs.org. For instance, studies on PSMA-targeted imaging probes demonstrated that linker modifications influenced tumor-to-kidney contrast acs.org. While specific detailed data tables on linker variations in this compound conjugates were not extensively found, the general principle from related radioconjugate research indicates that optimizing linker properties is critical for achieving favorable biodistribution and target-to-background ratios. A longer or more flexible linker might reduce steric hindrance around the reactive sites, potentially improving reaction kinetics and chelation efficiency. The hydrophilicity of the linker can affect the conjugate's solubility in biological media and its interaction with cell membranes and proteins, influencing its distribution and clearance.
Steric Hindrance Considerations
Steric hindrance around the reactive sites of this compound conjugates can impact both the SPAAC reaction and the chelation of the radiometal by NOTA. The ADIBO moiety, being a strained alkyne, is inherently reactive, but bulky substituents near the alkyne can impede the approach of the azide-functionalized targeting vector acs.org. Similarly, the NOTA chelator needs to efficiently encapsulate the radiometal ion, and steric bulk around the NOTA core or at the attachment point to the linker can hinder this process researchgate.net.
Computational Chemistry and Molecular Modeling Approaches in SAR
Computational chemistry and molecular modeling are increasingly valuable tools in SAR studies, offering insights into molecular properties, reactivity, and interactions that are difficult to obtain experimentally scbdd.comresearchgate.netnih.gov. These approaches can complement experimental SAR by providing a deeper understanding of the factors governing the behavior of this compound conjugates.
Predicting Reactivity and Binding Affinities
Computational methods, such as Density Functional Theory (DFT) calculations, can be used to predict the reactivity of the ADIBO alkyne towards azide-containing molecules by analyzing parameters like frontier molecular orbital energies (HOMO and LUMO) and activation barriers rsc.orgosti.govnih.govresearchgate.net. A smaller energy gap between the HOMO of the dienophile (ADIBO) and the LUMO of the diene (azide in the targeting vector) generally indicates faster reaction kinetics rsc.org. Computational studies have shown that the degree of ring strain in cyclooctynes, like ADIBO, is highly correlated with their reactivity in IEDDA reactions, with increased strain leading to lower activation energies rsc.org.
Molecular modeling techniques, such as molecular docking and molecular dynamics simulations, can predict the binding affinities of the conjugated this compound-targeting vector construct to its biological target researchgate.netnih.govnih.govnih.gov. These methods can model the interaction between the radioconjugate and the target protein, providing insights into the key residues involved in binding and the potential impact of structural modifications on binding strength. While specific computational studies on this compound binding affinities were not detailed in the search results, the application of these methods to other targeted molecules demonstrates their utility in predicting and understanding binding interactions researchgate.netnih.govnih.gov.
Guiding Rational Design of Novel Conjugates
Computational chemistry and molecular modeling approaches are powerful tools for guiding the rational design of novel this compound conjugates with improved properties nih.govnih.govmdpi.com. By predicting the effects of structural modifications on reactivity, binding affinity, and potentially pharmacokinetic parameters, computational methods can help prioritize synthesis targets and reduce the need for extensive experimental screening researchgate.netosti.govspirochem.com.
Challenges and Future Directions in Adibo Nota Research
Addressing Limitations in Bioconjugation Efficiency and Purity
A primary challenge in the application of ADIBO-NOTA lies in optimizing the efficiency and ensuring the purity of the bioconjugation reaction. While SPAAC is a bioorthogonal reaction that proceeds without the need for a cytotoxic copper catalyst, a significant advantage for biological systems, it can sometimes yield multiple regioisomers, potentially leading to a mixture of radiotracers with slightly different biochemical and biophysical behaviors. acs.orgresearchgate.netrsc.orgmdpi.com
Achieving high conjugation efficiency is crucial for maximizing the yield of the desired product and minimizing the presence of unconjugated starting materials, which can interfere with targeting specificity and increase background signals in imaging applications. wuxixdc.com Purification of bioconjugates, especially complex structures involving this compound, can be challenging due to their molecular complexity and the need to remove unreacted components and impurities. wuxixdc.comnjbio.com Advanced analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are essential for characterizing the resulting conjugates, verifying conjugation efficiency, and ensuring high radiochemical purity. wuxixdc.comnjbio.com
Strategies to address these limitations include careful optimization of reaction conditions, such as reactant ratios, concentration, temperature, and reaction time. nih.govmdpi.commdpi.com For instance, studies have shown that optimizing the molar ratio of reactants can precisely control the degree of functionalization on a biomolecule. nih.gov The development of efficient purification methods tailored to specific this compound conjugates is also critical. njbio.com Innovative approaches, such as using scavenger resins to remove excess reactive precursors, have demonstrated success in achieving high radiochemical purity. acs.orgmdpi.com
Strategies for Modulating Pharmacokinetic Profiles
The pharmacokinetic profile of this compound conjugates, including their distribution, metabolism, and excretion, significantly influences their efficacy and potential for off-target effects. Modulating these profiles is a key area of research.
Enhancing Clearance and Reducing Non-Target Accumulation
For imaging agents and targeted therapies, rapid clearance from non-target tissues is desirable to reduce background signal and minimize radiation dose or toxicity to healthy organs. e-century.usresearchgate.netd-nb.info However, the inherent properties of the ADIBO moiety and the conjugated biomolecule can sometimes lead to unfavorable pharmacokinetics, such as slow blood clearance or accumulation in non-target organs like the liver or spleen. acs.orgmdpi.comd-nb.info
The hydrophobicity of the ADIBO "footprint" can negatively influence the pharmacokinetic profiles, particularly for conjugates with smaller molecules. acs.org Strategies to enhance clearance and reduce non-target accumulation include modifying the this compound construct or the conjugated biomolecule to alter their physicochemical properties. Introducing hydrophilic moieties, such as polyethylene (B3416737) glycol (PEG) chains, can improve water solubility and reduce non-specific binding, potentially leading to faster clearance and reduced accumulation in off-target tissues. mdpi.comacs.org The size and nature of the targeting vector also play a significant role; for example, smaller peptides generally exhibit faster blood clearance compared to full-length antibodies. researchgate.netd-nb.info
Improving In Vivo Stability
The stability of this compound conjugates in the complex in vivo environment is crucial for maintaining their integrity and targeted delivery. Bioconjugates can be susceptible to degradation by enzymes or can undergo dissociation, leading to the release of unconjugated components and potential off-target effects. wuxixdc.comoxfordglobal.com
Ensuring the stability of the linker connecting the this compound moiety to the targeting vector is paramount. oxfordglobal.com Research focuses on designing linkers that are stable in circulation but can be selectively cleaved at the target site if controlled release of the payload is desired. The stability of the metal complex formed by NOTA with radioisotopes is also critical for radiopharmaceutical applications, preventing the release of free radionuclides. mdpi.com NOTA derivatives have been investigated for their improved stability with various radiometals. mdpi.com Studies have demonstrated high stability of this compound conjugates labeled with radioisotopes like Copper-64 and Gallium-68 (B1239309) in serum. core.ac.ukresearchgate.netnih.govacs.org
Data on the stability of specific this compound conjugates:
| Conjugate | Radiolabel | Stability in Human Blood Serum | In Vivo Stability (Mice) | Reference |
| [68Ga]Ga-NOTA-PEI-CAMSs | Gallium-68 (68Ga) | 92% | Up to 2 h post injection | nih.govacs.org |
| [64Cu]-ADIBO-NOTA Nanoparticles | Copper-64 (64Cu) | Stable over 24 h (pH 5-9) | Not specified in snippet | core.ac.ukresearchgate.net |
| [18F]-ADIBO alkyne | Fluorine-18 (18F) | Not specified in snippet | 60% intact after 1 hour | researchgate.net |
Development of Advanced this compound Derivatives
The development of advanced this compound derivatives is a key area for expanding their capabilities and addressing current limitations.
Multifunctional Scaffolds for Multimodality Imaging
Integrating multiple imaging modalities into a single probe can provide complementary information, enhancing diagnostic accuracy. This compound can serve as a versatile scaffold for creating multifunctional probes by conjugating it to different imaging agents, such as radioisotopes for PET or SPECT, fluorescent dyes for optical imaging, or contrast agents for MRI. researchgate.netnih.govacs.orgresearchgate.net
Research is ongoing to design this compound derivatives that can efficiently incorporate multiple imaging reporters or therapeutic agents onto a single platform. nih.gov This involves the synthesis of more complex scaffolds with multiple reactive sites or the development of conjugation strategies that allow for sequential labeling with different modalities. The goal is to create probes that enable multimodality imaging for improved visualization and characterization of diseases. researchgate.netresearchgate.net
This compound for Pretargeting and Prodrug Strategies
This compound is also being explored in pretargeting and prodrug strategies to improve targeting specificity and reduce systemic toxicity. acs.orge-century.usscispace.comnih.govfrontiersin.orgmdpi.comresearchgate.net
In pretargeting, a targeting vector (e.g., an antibody) modified with one part of a bioorthogonal reaction pair (e.g., an azide) is administered first and allowed to accumulate at the target site while clearing from non-target tissues. Subsequently, a small molecule containing the complementary reactive group (e.g., this compound conjugated to a radioisotope or therapeutic agent) is administered. acs.orge-century.usresearchgate.net The rapid and specific reaction between the two components at the target site allows for high target-to-background ratios and reduced exposure of non-target tissues to the radiolabeled or cytotoxic agent. e-century.usresearchgate.net ADIBO's role as a strained alkyne in SPAAC makes it suitable for the second step in azide-based pretargeting strategies. acs.org
This compound could also be incorporated into prodrug strategies, where the inactive prodrug is designed to be activated specifically at the disease site. nih.govfrontiersin.org While the direct application of this compound in prodrug activation mechanisms is less explored compared to its use in bioconjugation and pretargeting, the bioorthogonal nature of the SPAAC reaction could potentially be leveraged in strategies where a caged or inactive drug is released upon reaction with an azide (B81097) present or delivered specifically to the target site. scispace.com This could involve designing prodrugs where the active drug is masked by a group that is cleaved following a SPAAC reaction with an azide trigger.
Integration with Emerging Bioorthogonal Chemistries
This compound represents a significant tool in the realm of bioorthogonal chemistry, serving as a conjugate that facilitates the integration of radiolabeling with highly selective chemical reactions compatible with biological systems. Bioorthogonal chemistries are a class of reactions that can occur within living organisms without interfering with native biochemical processes. Prominent examples include the copper-catalyzed azide-alkyne cycloaddition (CuAAC), the strain-promoted azide-alkyne cycloaddition (SPAAC), the Staudinger ligation, and the inverse electron-demand Diels-Alder (IEDDA) reaction. uni.lulabsolu.cadokumen.pubfishersci.fi
ADIBO (azadibenzocyclooctyne) is a strained alkyne moiety. labsolu.cadokumen.pubfishersci.fi The inherent ring strain in ADIBO allows it to react with azides via a copper-free Huisgen 1,3-dipolar cycloaddition, known as SPAAC. labsolu.cadokumen.pubfishersci.fifishersci.cacenmed.comamerigoscientific.com This copper-free nature is crucial for biological applications as copper can be cytotoxic. labsolu.cafishersci.fi
NOTA (1,4,7-triazacyclononane triacetic acid) is a well-established chelating agent, commonly used to complex radiometals, such as Copper-64 (⁶⁴Cu). fishersci.cacenmed.comamerigoscientific.com The conjugation of ADIBO and NOTA creates this compound, a bifunctional molecule. This conjugate acts as a synthon, allowing a molecule or structure to be first labeled with a radiometal via the NOTA moiety and subsequently conjugated to an azide-functionalized target molecule through the bioorthogonal SPAAC reaction mediated by the ADIBO moiety. dokumen.pubfishersci.cacenmed.comamerigoscientific.com This strategy enables the creation of radiolabeled probes that can be site-specifically attached to biomolecules or nanoparticles within complex biological environments.
The integration offered by this compound is particularly valuable for in vivo imaging and tracking applications where the high sensitivity of radiolabeling is combined with the specificity and biocompatibility of bioorthogonal click chemistry. uni.lulabsolu.cafishersci.fi
Expanding Applications in Basic Biological Research
The unique properties of this compound have led to its increasing use in various basic biological research applications, particularly in tracking and labeling studies.
Cell Tracking and Fate Mapping Studies (e.g., in plants)
While traditional cell fate mapping in plants often relies on genetic approaches or observing invariant cell division patterns due to rigid cell walls, this compound has been utilized in a related application: tracking the movement and distribution of materials within plants.
A notable example involves the use of [⁶⁴Cu]-ADIBO-NOTA to radiolabel azide-functionalized nanoparticles. fishersci.cacenmed.comamerigoscientific.com These radiolabeled nanoparticles were employed to track their transport and accumulation in vivo in lettuce (Lactuca sativa) seedlings. fishersci.cacenmed.comamerigoscientific.com By using techniques such as Positron Emission Tomography/Computed Tomography (PET/CT) and autoradiography, researchers were able to visualize the uptake and distribution of the nanoparticles within the plant tissues. fishersci.cacenmed.comamerigoscientific.com
Research findings from these studies demonstrated that the [⁶⁴Cu]-ADIBO-NOTA radiolabeled nanoparticles entered the roots of lettuce seedlings and were rapidly transported to the cotyledons, although the majority accumulated within the roots. fishersci.cacenmed.comamerigoscientific.com The studies also indicated that the uptake and transport of intact nanoparticles were size-dependent, suggesting a filtering effect by the plant cell walls at various points along the water transport pathway. fishersci.cacenmed.comamerigoscientific.com This application highlights the utility of this compound in enabling noninvasive and sensitive tracking of exogenous materials in plants, providing valuable insights into their uptake and translocation mechanisms.
Protein Labeling for In Vitro Assays
This compound synthons have also found application in site-selective protein labeling strategies, which are essential for studying protein function and interactions in vitro. Site-specific labeling allows for homogeneous conjugation, leading to more defined bioconjugates compared to traditional random labeling methods. dokumen.pub
One approach involves the use of NOTA-ADIBO synthons in conjunction with an "affinity-guided protein conjugation" strategy. dokumen.pub In this method, antibodies, such as trastuzumab, were site-selectively modified with azide-bearing prosthetic groups. dokumen.pub These azide-functionalized antibodies could then react with NOTA-ADIBO synthons via the SPAAC click reaction. dokumen.pub This allows for the attachment of the NOTA-ADIBO moiety to a specific site on the antibody. Subsequently, the NOTA can be used to chelate a radiometal or other label, enabling the creation of well-defined, site-specifically labeled antibodies for various in vitro assays, such as binding studies, functional assays, or as components in multiplexed detection systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
